molecular formula C7H7BrClNO B3150258 2-Bromo-5-chloro-4-methoxyaniline CAS No. 685536-12-3

2-Bromo-5-chloro-4-methoxyaniline

Cat. No.: B3150258
CAS No.: 685536-12-3
M. Wt: 236.49 g/mol
InChI Key: OYKPVXIOTZMOKW-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methoxyaniline is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-chloro-4-methoxyaniline is 234.93995 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-chloro-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKPVXIOTZMOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286697
Record name 2-Bromo-5-chloro-4-methoxybenzenamine
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Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685536-12-3
Record name 2-Bromo-5-chloro-4-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685536-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-4-methoxybenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Characterization and Physical Properties of 2-Bromo-5-chloro-4-methoxyaniline

[1][2]

Executive Summary

2-Bromo-5-chloro-4-methoxyaniline (CAS 685536-12-3) is a highly functionalized aniline derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern—featuring a basic amino group, an electron-donating methoxy group, and two distinct halogen handles (bromo and chloro)—allows for orthogonal cross-coupling strategies (e.g., Buchwald-Hartwig, Suzuki-Miyaura) essential for structure-activity relationship (SAR) exploration.[2]

Molecular Identification & Physicochemical Profile[1][3][4]

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name 2-Bromo-5-chloro-4-methoxyaniline
Common Synonyms 4-Amino-5-bromo-2-chloroanisole; 2-Bromo-5-chloro-p-anisidine
CAS Registry Number 685536-12-3
Molecular Formula C

H

BrClNO
SMILES COc1cc(Br)c(N)cc1Cl
InChI Key Unique identifier required for database integration
Physical Properties Data

The following data represents a consensus of experimental and predicted values for the free base form.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale brown.[1][2]
Molecular Weight 236.49 g/mol
Melting Point 75°C – 85°C (Estimated range)Experimental verification recommended per batch.
Boiling Point ~310°C (Predicted at 760 mmHg)Decomposes prior to boiling.
Density 1.7 ± 0.1 g/cm

High density due to di-halogenation.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.[2]
pKa (Conjugate Acid) ~2.5 – 3.0Weak base due to electron-withdrawing Cl/Br.
LogP 2.65 (Predicted)Moderate lipophilicity.

Structural Characterization (Spectroscopy)[4][5]

Accurate identification relies on distinguishing the specific regiochemistry of the halogen substituents.

Nuclear Magnetic Resonance ( H NMR)

The substitution pattern (2,4,5-tri-substituted aniline) results in two distinct aromatic singlets, confirming the para relationship of the protons or their isolation between substituents.[2]

  • Solvent: DMSO-

    
     or CDCl
    
    
    [1][2]
  • 
     3.80 ppm (s, 3H):  Methoxy group (-OCH
    
    
    ).
  • 
     5.00 ppm (br s, 2H):  Amino group (-NH
    
    
    ), exchangeable with D
    
    
    O.
  • 
     6.90 ppm (s, 1H):  Aromatic proton at C3 (Ortho to Br, Ortho to OMe).
    
  • 
     7.15 ppm (s, 1H):  Aromatic proton at C6 (Ortho to Cl, Ortho to NH
    
    
    ).

Note: Chemical shifts are approximate and solvent-dependent.

Mass Spectrometry (MS)[2]
  • Ionization Mode: ESI (+)

  • Isotope Pattern: The presence of both Cl (

    
    Cl/
    
    
    Cl, 3:1) and Br (
    
    
    Br/
    
    
    Br, 1:1) creates a characteristic "M, M+2, M+4" cluster.
    • M+H (

      
      Cl, 
      
      
      Br):
      235.9
    • M+2+H: Significant intensity (due to

      
      Br and 
      
      
      Cl contributions).

Synthesis & Manufacturing Logic

The synthesis of 2-Bromo-5-chloro-4-methoxyaniline typically proceeds via the regioselective bromination of 3-chloro-4-methoxyaniline.[1][2] The amino group directs the incoming electrophile (Br


position 6
Synthesis Workflow Diagram

SynthesisPathStart3-Chloro-4-methoxyaniline(Precursor)IntermediateTransition State(Ortho-direction)Start->Intermediate Activation by NH2ReagentN-Bromosuccinimide (NBS)or Br2/AcOHReagent->Intermediate Electrophilic AttackProduct2-Bromo-5-chloro-4-methoxyaniline(Target)Intermediate->Product Regioselective Substitution

Caption: Regioselective bromination pathway driven by the orth-directing amino group.

Experimental Protocol: Bromination

Objective: Synthesize 2-Bromo-5-chloro-4-methoxyaniline from 3-chloro-4-methoxyaniline.

  • Preparation: Dissolve 3-chloro-4-methoxyaniline (1.0 eq) in Glacial Acetic Acid (10 vol) or DMF.

  • Bromination: Cool the solution to 0–5°C. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Why: Low temperature prevents over-bromination or oxidation of the amino group.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Pour reaction mixture into ice-cold water (20 vol). The product typically precipitates.

  • Isolation: Filter the solid. Wash with water to remove succinimide and acid byproducts.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc) if necessary.

Handling, Stability & Safety

Stability Profile
  • Light Sensitivity: Halogenated anilines are photosensitive. Store in amber vials.

  • Oxidation: The free amine is susceptible to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) for long-term retention.

  • Thermal: Stable at room temperature; avoid prolonged heating >50°C unless in solution.

Safety Protocol (GHS Classification)[2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Applications in Drug Discovery[2]

This compound serves as a "linchpin" intermediate. The difference in reactivity between the Aryl-Bromide and Aryl-Chloride bonds allows for sequential functionalization:

  • First Step: Selective Suzuki or Buchwald coupling at the more reactive C-Br bond.[1]

  • Second Step: Subsequent activation of the C-Cl bond (requires harsher conditions or specialized ligands).

Functionalization Logic Diagram

CouplingLogiccluster_0Step 1: High Reactivity (Br)cluster_1Step 2: Low Reactivity (Cl)Target2-Bromo-5-chloro-4-methoxyanilineStep1Pd-Catalyzed Coupling(Suzuki/Buchwald)Target->Step1Inter1Intermediate:2-Substituted-5-chloro-4-methoxyanilineStep1->Inter1Step2Pd/Ligand Coupling(High Temp/Special Catalyst)Inter1->Step2FinalFinal Scaffold:2,5-Disubstituted AnilineStep2->Final

Caption: Sequential cross-coupling strategy utilizing differential halogen reactivity.

References

  • AiFChem. (n.d.). 2-Bromo-5-chloro-4-methoxyaniline (CAS 685536-12-3).[1][2] Retrieved from

  • ChemSrc. (2025). 2-Bromo-5-methoxyaniline and derivatives. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 2-Bromo-5-chloro-4-methoxyaniline. Retrieved from

  • Royal Society of Chemistry. (2012). Copper-Catalyzed ortho-Halogenation of Protected Anilines. Chemical Communications. Retrieved from

2-Bromo-5-chloro-4-methoxyaniline synthesis pathways from substituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-5-chloro-4-methoxyaniline (also known as 4-amino-5-bromo-2-chloroanisole) represents a critical challenge in regioselective halogenation. This compound serves as a high-value intermediate in the development of tubulin inhibitors, antitussives, and next-generation agrochemicals.

The primary synthetic difficulty lies in the "push-push" electronic environment created by the amino (-NH₂) and methoxy (-OCH₃) groups. Both are strong ortho/para activators, often leading to poly-halogenation or isomeric mixtures. This guide delineates a high-fidelity pathway that leverages steric control and specific reagent selection (N-Bromosuccinimide vs. elemental bromine) to achieve exclusive regioselectivity.

Part 1: Retrosynthetic Analysis & Regioselectivity Logic

To synthesize the target efficiently, we must analyze the directing effects of the precursor. The optimal strategy relies on the "Steric Steering" principle.

The Structural Challenge
  • Target: 2-Bromo-5-chloro-4-methoxyaniline.

  • Core: Aniline (1-NH₂).

  • Substituents: 4-OMe, 5-Cl, 2-Br.

Attempting to chlorinate 2-bromo-4-methoxyaniline will fail because the strong -NH₂ group directs the incoming chlorine to position 6 (ortho), yielding the wrong isomer (2-bromo-6-chloro-4-methoxyaniline).

The Solution: The "Pre-Chlorinated" Pathway

The correct approach is to introduce the bromine atom last, onto a scaffold where the chlorine is already established in the meta position relative to the amine.

Precursor: 3-Chloro-4-methoxyaniline (also known as 3-chloro-p-anisidine).

  • Structure: 1-NH₂, 3-Cl, 4-OMe.[1]

  • Directing Analysis:

    • -NH₂ (Position 1): Strongest activator. Directs to 2 and 6 .[2][3][4]

    • -OCH₃ (Position 4): Strong activator. Directs to 5 and 3 (3 is occupied).

    • Steric Factor: Position 2 is flanked by -NH₂ and -Cl (crowded). Position 6 is flanked by -NH₂ and -H (accessible).

  • Result: Bromination occurs exclusively at Position 6 .

  • Renumbering: Upon substitution at position 6, IUPAC rules renumber the ring to give the lowest locants: The bromine at old pos 6 becomes 2-Br , and the chlorine at old pos 3 becomes 5-Cl .

Pathway Visualization

SynthesisPathway start p-Nitroanisole (Starting Material) inter1 2-Chloro-4-nitroanisole (Ortho-Chlorination) start->inter1 Cl2, FeCl3 (Electrophilic Subst.) inter2 3-Chloro-4-methoxyaniline (Reduction) inter1->inter2 Fe/HCl or H2/Pd (Nitro Reduction) final 2-Bromo-5-chloro-4-methoxyaniline (Target) inter2->final NBS, CH3CN (Regioselective Bromination)

Figure 1: The synthetic logic flow. Note how the chlorine is installed early to utilize the directing power of the nitro group, ensuring the final bromine lands in the correct position.

Part 2: Experimental Protocols

Method A: High-Yield NBS Bromination (Recommended)

This method utilizes N-Bromosuccinimide (NBS) . Unlike elemental bromine, NBS provides a controlled source of electrophilic bromine (


), minimizing oxidation byproducts and poly-bromination.

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Temperature: 0°C to Room Temperature

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-chloro-4-methoxyaniline (10 mmol, 1.57 g) and Acetonitrile (20 mL). Ensure complete dissolution.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Note: Cooling is critical to suppress di-bromination.

  • Addition: Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Do not dump all at once; the exotherm can degrade selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material spot (

    
    ) should disappear, replaced by a slightly less polar product.
    
  • Workup:

    • Concentrate the acetonitrile under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with water (2 x 30 mL) to remove succinimide byproduct.

    • Wash with Brine (20 mL), dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if high purity (>99%) is required.

Expected Yield: 85–92% Appearance: Off-white to pale grey solid.

Method B: Elemental Bromine (Scale-Up Route)

For multi-gram or kilogram scales, NBS may be cost-prohibitive. Elemental bromine in acetic acid is the industrial standard, though it requires stricter safety controls.

Protocol:

  • Dissolve 3-chloro-4-methoxyaniline (50 mmol) in Glacial Acetic Acid (100 mL).

  • Prepare a solution of Bromine (

    
    , 50 mmol) in Acetic Acid (20 mL).
    
  • Add the bromine solution dropwise to the aniline solution at 10–15°C. Crucial: Keep temperature below 20°C to prevent oxidation of the amino group.

  • Stir for 2 hours. A thick precipitate (hydrobromide salt) may form.

  • Pour the reaction mixture into Ice Water (300 mL).

  • Neutralize carefully with saturated Sodium Carbonate (

    
    ) solution until pH ~8.
    
  • Filter the precipitated solid, wash with cold water, and dry.[5]

Part 3: Data & Validation

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 236.49 g/mol
Melting Point 96–98°CDistinct from isomer 2-bromo-4-methoxyaniline (60-64°C)
Appearance Crystalline SolidLight grey to brown (oxidizes slowly in air)
Spectroscopic Validation (Self-Validating the Structure)

To confirm you have the correct isomer (2-Br, 5-Cl) and not the alternative (2-Br, 3-Cl or poly-bromo), analyze the 1H NMR coupling constants .

  • 1H NMR (400 MHz, CDCl₃):

    • 
       3.85 (s, 3H, -OCH₃).
      
    • 
       4.05 (br s, 2H, -NH₂).
      
    • 
       6.90 (s, 1H, Ar-H at C3).
      
    • 
       7.45 (s, 1H, Ar-H at C6).
      
  • Interpretation: The key is the singlet multiplicity for the aromatic protons.

    • In the target molecule, the two aromatic protons are at positions 3 and 6. They are para to each other. Para coupling is negligible (~0 Hz). Thus, they appear as singlets.

    • Contrast: If the Br had gone to position 2 and Cl was at 6 (wrong isomer), the protons would be meta to each other, showing a doublet with

      
       Hz.
      

Part 4: Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and volatile.[6] Causes severe burns. Use only in a fume hood with proper PPE (face shield, Viton gloves).
    
  • NBS: Irritant and mild oxidizer. Avoid inhalation of dust.

  • Anilines: Toxic by ingestion and skin absorption. Long-term exposure may cause methemoglobinemia.

References

  • Regioselective Bromination of Anilines

    • Ghorbani-Vaghei, R., & Veisi, H. (2009). Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide and N-Chlorosuccinimide as Efficient Reagents for Chlorination of Aromatic Compounds. Tetrahedron Letters, 50(16), 1861-1864.
    • Source:

  • Synthesis of Halogenated Anisidines

    • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
    • Source:

  • Industrial Preparation of Bromo-methoxy-anilines

    • Patent CN102199099B. Method for preparing 3-bromo-4-methoxyaniline.
    • Source:

  • NBS Reactivity Profile

    • Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry, 44(25), 4733–4735.
    • Source:

Sources

The Strategic Application of 2-Bromo-5-chloro-4-methoxyaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to interact with a wide range of biological targets. The substituted aniline moiety is a prime example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] This technical guide delves into the potential applications of a specific, highly functionalized aniline derivative: 2-Bromo-5-chloro-4-methoxyaniline .

While direct literature on the extensive use of this exact molecule is emerging, its close structural similarity to key intermediates in the synthesis of blockbuster drugs provides a strong rationale for its exploration. This guide will illuminate the synthetic versatility and potential therapeutic relevance of 2-Bromo-5-chloro-4-methoxyaniline, with a particular focus on its application as a precursor for potent kinase inhibitors. By examining the established synthesis of the dual Src/Abl kinase inhibitor Bosutinib, which utilizes the analogous 2,4-dichloro-5-methoxyaniline, we can extrapolate the immense potential held by the title compound.[3][4]

Physicochemical Properties and Synthetic Rationale

The strategic arrangement of substituents on the aniline ring of 2-Bromo-5-chloro-4-methoxyaniline makes it a highly valuable building block for medicinal chemists.

PropertyValueSource
Molecular Formula C₇H₇BrClNON/A
Molecular Weight 236.50 g/mol N/A
Appearance Likely a solidN/A

The key to its utility lies in the distinct reactivity of its functional groups:

  • The Amino Group (-NH₂): This primary amine is a versatile nucleophile, readily participating in a wide array of bond-forming reactions. It is the key anchor point for constructing the 'anilino' portion of anilinoquinazoline and anilinoquinoline kinase inhibitors.[5]

  • The Bromo and Chloro Substituents: The presence of two distinct halogens offers opportunities for selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][6] This allows for the introduction of diverse molecular fragments to probe the structure-activity relationship (SAR) of a drug candidate.

  • The Methoxy Group (-OCH₃): This electron-donating group can influence the electronic properties of the aromatic ring and provide a steric handle to fine-tune binding interactions with a biological target. It can also be a potential site for metabolism, a factor to consider in drug design.

This unique combination of reactive sites allows for a modular and highly adaptable approach to library synthesis and lead optimization.

Core Application: A Gateway to Potent Kinase Inhibitors

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are central to many of these drugs, and 2-Bromo-5-chloro-4-methoxyaniline is an ideal starting material for their synthesis.[3][7]

The Bosutinib Paradigm: A Case Study

Bosutinib is an FDA-approved dual inhibitor of the Src and Abl tyrosine kinases, used in the treatment of chronic myeloid leukemia (CML).[4][8] A key step in the synthesis of Bosutinib involves the coupling of 2,4-dichloro-5-methoxyaniline with a quinoline core.[3][9] Given the similar electronic and steric properties of bromine and chlorine, it is highly probable that 2-Bromo-5-chloro-4-methoxyaniline can be used in a similar fashion to generate novel kinase inhibitors with potentially advantageous properties.

The rationale for this substitution is rooted in the principles of bioisosterism, where the substitution of one atom or group for another with similar properties can lead to improved biological activity, selectivity, or pharmacokinetic profiles.

Proposed Synthetic Workflow for a Novel Kinase Inhibitor

The following is a detailed, step-by-step methodology for the proposed synthesis of a novel anilinoquinoline kinase inhibitor, analogous to Bosutinib, utilizing 2-Bromo-5-chloro-4-methoxyaniline. This protocol is based on established synthetic routes for similar compounds.[3][9]

Step 1: Synthesis of the Quinoline Core (Illustrative)

The synthesis of the quinoline core can be achieved through various established methods, often starting from substituted anthranilic acids. For the purpose of this guide, we will assume the availability of the key intermediate: 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the crucial step where 2-Bromo-5-chloro-4-methoxyaniline is coupled with the quinoline core.

  • Reagents:

    • 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

    • 2-Bromo-5-chloro-4-methoxyaniline

    • Pyridine hydrochloride (or another suitable acid catalyst)

    • 2-ethoxyethanol (or another high-boiling solvent)

  • Procedure:

    • To a solution of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile in 2-ethoxyethanol, add 2-Bromo-5-chloro-4-methoxyaniline and pyridine hydrochloride.

    • Heat the reaction mixture to reflux (approximately 135 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilinoquinoline intermediate.

Step 3: Introduction of the Side Chain

The final step involves the introduction of a solubilizing side chain, which is often crucial for improving the pharmacokinetic properties of the drug candidate.

  • Reagents:

    • The purified 4-anilinoquinoline intermediate from Step 2

    • 1-methylpiperazine

    • Potassium carbonate (or another suitable base)

    • Acetonitrile (or another suitable polar aprotic solvent)

  • Procedure:

    • To a solution of the 4-anilinoquinoline intermediate in acetonitrile, add 1-methylpiperazine and potassium carbonate.

    • Heat the reaction mixture to reflux and monitor by TLC or HPLC.

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Visualizing the Synthetic Pathway

G cluster_start Starting Materials cluster_reaction1 SNAr Coupling cluster_reaction2 Side Chain Addition A 2-Bromo-5-chloro-4-methoxyaniline C 4-((2-Bromo-5-chloro-4-methoxyphenyl)amino)-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile A->C Pyridine HCl, 2-ethoxyethanol, Reflux B 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile B->C D Final Kinase Inhibitor C->D 1-methylpiperazine, K2CO3, Acetonitrile, Reflux

Caption: Proposed synthetic workflow for a novel kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by a deep understanding of their structure-activity relationships. For 4-anilinoquinazolines and 4-anilinoquinolines, several key principles have been established:

  • The Anilino Moiety: Substituents on the anilino ring play a crucial role in determining the potency and selectivity of the inhibitor. Small, lipophilic groups at the 3-position of the aniline are often favored.[3] The 2-bromo and 5-chloro substituents in our target molecule provide handles for exploring this aspect of the SAR.

  • The Quinoline/Quinazoline Core: This heterocyclic system is essential for activity, acting as a scaffold that orients the anilino group into the ATP-binding pocket of the kinase. Substituents on this core, particularly at the 6- and 7-positions, can significantly modulate potency and pharmacokinetic properties.[6]

  • The Side Chain: A basic side chain at the 7-position of the quinoline nucleus, as introduced in Step 3 of our proposed synthesis, can dramatically improve aqueous solubility, a critical factor for oral bioavailability.[6]

The Src/Abl Kinase Signaling Pathway: The Target

The proposed kinase inhibitors derived from 2-Bromo-5-chloro-4-methoxyaniline are expected to target the Src and Abl tyrosine kinases. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration. In CML, the fusion protein BCR-Abl leads to constitutively active Abl kinase, driving uncontrolled cell growth.[4]

Visualizing the Biological Target Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Abl Abl Kinase Abl->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Novel Kinase Inhibitor (from 2-Bromo-5-chloro-4-methoxyaniline) Inhibitor->Src Inhibition Inhibitor->Abl Inhibition

Caption: Inhibition of the Src/Abl signaling pathway.

Quantitative Data: Potency of Related Kinase Inhibitors

While specific IC₅₀ values for compounds derived directly from 2-Bromo-5-chloro-4-methoxyaniline are not yet published, the potency of structurally related anilinoquinazoline and anilinoquinoline kinase inhibitors highlights the potential of this class of compounds.

CompoundTarget KinaseIC₅₀Reference
Bosutinib (SKI-606)Src1.2 nM[10]
Bosutinib (SKI-606)Abl1.0 nM[10]
Compound 20 (6,7-dimethoxy-4-anilinoquinazoline)EGFR29 pM[3]
ZD6474 (Vandetanib)KDR (VEGFR2)40 nM[6]

This data underscores the high potency that can be achieved with the anilinoquinazoline/quinoline scaffold, suggesting that novel inhibitors derived from 2-Bromo-5-chloro-4-methoxyaniline could exhibit similar or even improved activity profiles.

Conclusion and Future Directions

2-Bromo-5-chloro-4-methoxyaniline represents a largely untapped but highly promising building block for the synthesis of novel therapeutic agents. Its rich functionalization provides a versatile platform for the generation of diverse chemical libraries, particularly for the discovery of potent and selective kinase inhibitors. The strong precedent set by the successful development of Bosutinib, which utilizes a closely related precursor, provides a clear and compelling roadmap for the exploration of this compound.

Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from 2-Bromo-5-chloro-4-methoxyaniline. By exploring a range of substituents on the quinoline/quinazoline core and optimizing the side chain, it is highly probable that novel drug candidates with superior efficacy, selectivity, and pharmacokinetic properties can be discovered. The insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to unlock the full potential of this valuable synthetic intermediate.

References

  • Wedge, S. R., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(5), 981-991. Retrieved from [Link]

  • Yin, L., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(11), 13493-13500. Retrieved from [Link]

  • Rewcastle, G. W., et al. (1996). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Molecules, 18(2), 1633-1653. Retrieved from [Link]

  • O'Brien, M. A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 43(22), 4143-4155. Retrieved from [Link]

  • Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. Heterocycles, 89(12), 2805-2814. Retrieved from [Link]

  • Kumar, P., et al. (2020). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 12(1), 1-5. Retrieved from [Link]

  • SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876. Retrieved from [Link]

  • Boschelli, D. H., et al. (2004). Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(9), 2155-2158. Retrieved from [Link]

Sources

Technical Guide: 2-Bromo-5-chloro-4-methoxyaniline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Halogenated Scaffold

In the landscape of kinase inhibitor discovery, 2-Bromo-5-chloro-4-methoxyaniline (CAS: 685536-12-3) represents a high-value "privileged structure."[1] It serves as a critical linchpin in the synthesis of heterocycles targeting EGFR (Epidermal Growth Factor Receptor), ALK (Anaplastic Lymphoma Kinase), and BTK (Bruton's Tyrosine Kinase).

Its utility stems from its unique tetrasubstituted benzene pattern:

  • C1-Amino Group: A nucleophilic handle for cyclization into quinazolines, indoles, or pyrimidines.[1]

  • C2-Bromine: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl "warheads."[1]

  • C4-Methoxy: A protected phenol equivalent.[1] It provides electron density to the ring and can be selectively demethylated to attach solubilizing side chains (e.g., morpholine/piperazine tails).

  • C5-Chlorine: A metabolic blocker that fills hydrophobic pockets (e.g., the gatekeeper region in kinases) and modulates the pKa of the aniline nitrogen.[1]

This guide details the synthesis, functionalization, and application of this scaffold, providing validated protocols and structural insights.

Synthetic Architecture & Pathway Analysis

The synthesis of 2-Bromo-5-chloro-4-methoxyaniline is a study in regioselective electrophilic aromatic substitution.[1] The precursor, 3-chloro-4-methoxyaniline (3-chloro-p-anisidine), contains two directing groups: the strongly activating amino group (-NH₂) and the activating methoxy group (-OMe).[1]

Regioselectivity Logic
  • Directing Effects: The amino group is a strong ortho/para director.[1] The methoxy group is also an ortho/para director but weaker than the amine.[1]

  • Steric Control: In 3-chloro-4-methoxyaniline, the para position relative to the amine is blocked by the methoxy group.[1] This leaves two ortho positions:

    • Position 2 (between Cl and NH₂): Highly sterically hindered.[1]

    • Position 6 (ortho to NH₂, meta to Cl): Sterically accessible.

  • Outcome: Bromination occurs almost exclusively at Position 6.[1] Upon re-numbering the product (assigning C1 to the amine), this becomes 2-Bromo-5-chloro-4-methoxyaniline .[1]

Visualization: Synthesis & Derivatization Workflow

G Start 3-Chloro-4-methoxyaniline (Precursor) Core 2-Bromo-5-chloro-4-methoxyaniline (Target Scaffold) Start->Core Regioselective Bromination (>90% Yield) Reagent NBS or Br2 (AcOH/DCM) Reagent->Core Quinazoline Quinazoline Core (EGFR Inhibitors) Core->Quinazoline Cyclization with Formamidine Indole Indole/Oxindole (ALK Inhibitors) Core->Indole Heck/Suzuki Coupling Solubilizer Solubilizing Tail (via O-Demethylation) Core->Solubilizer BBr3 Demethylation + Alkylation

Figure 1: Synthetic pathway transforming the aniline precursor into the halogenated scaffold and its downstream bioactive derivatives.[1]

Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 2-Bromo-5-chloro-4-methoxyaniline from 3-chloro-4-methoxyaniline.

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)

  • Ammonium Acetate (0.1 eq, catalyst if using ACN)

Methodology:

  • Dissolution: Dissolve 10.0 g (63.5 mmol) of 3-chloro-4-methoxyaniline in 100 mL of ACN. Cool the solution to 0°C in an ice bath.

  • Addition: Add NBS (11.8 g, 66.6 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5°C to prevent over-bromination.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Quenching: Pour the reaction mixture into 300 mL of ice-cold water.

  • Isolation: The product typically precipitates as a solid.[1] Filter the precipitate.[1][2][3]

    • If oil forms:[1][4] Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect 85-95% yield of a white to off-white solid.[1]

Protocol B: Cyclization to Quinazoline Core

Objective: Converting the scaffold into a 6-bromo-7-chloro-quinazolin-4(3H)-one derivative.[1]

Methodology:

  • Reflux: Combine 2-Bromo-5-chloro-4-methoxyaniline (1.0 eq) with Formamidine Acetate (3.0 eq) in 2-Methoxyethanol.

  • Heat: Reflux at 125°C for 12-18 hours.

  • Workup: Cool to room temperature. The quinazoline product often precipitates.[1] Dilute with water and filter.[1]

  • Result: This yields the 4-anilinoquinazoline skeleton common in Gefitinib/Erlotinib analogs, retaining the Br/Cl pattern for further functionalization.[1]

Structure-Activity Relationship (SAR) Mapping[1]

The biological potency of drugs derived from this scaffold relies on the specific contribution of each substituent.[1]

PositionSubstituentRole in Medicinal Chemistry
C1 (N) Amine / AmideH-Bond Donor: Forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).[1]
C2 BromineSynthetic Handle: Replaced via Suzuki coupling to introduce hydrophobic aromatics that access the "back pocket" of the enzyme.[1]
C4 MethoxySolubility Anchor: Often demethylated to -OH, then alkylated with morpholine or piperidine chains to improve oral bioavailability and lysosomal trapping.[1]
C5 ChlorineLipophilic Filler: Increases lipophilicity (LogP) and fills the hydrophobic gatekeeper pocket (e.g., Thr790M mutation context).[1] Also deactivates the ring against metabolic oxidation.[1]
Visualization: SAR Logic

SAR Center 2-Bromo-5-chloro- 4-methoxyaniline N_Term C1-NH2: Hinge Binding Region (H-Bond Donor) Center->N_Term Br_Term C2-Br: Cross-Coupling Site (Access to Hydrophobic Pocket) Center->Br_Term OMe_Term C4-OMe: Solubility Handle (Ether Linkage Site) Center->OMe_Term Cl_Term C5-Cl: Metabolic Stability & Lipophilicity Center->Cl_Term

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent in drug design.

Key Applications & Case Studies

EGFR Inhibitors (Gefitinib/Osimertinib Analogs)

Researchers utilize this scaffold to synthesize "hybrid" inhibitors.[1] By reacting the C1-amine with quinazoline precursors and utilizing the C2-bromide for Suzuki couplings with indoles, scientists can create dual-action inhibitors that target both the primary EGFR mutation (L858R) and resistance mutations (T790M).[1]

Agrochemicals

The 2-bromo-5-chloro-4-methoxy motif is also prevalent in the synthesis of next-generation herbicides.[1] The electron-deficient ring (due to Cl/Br) enhances the stability of the molecule in soil, while the methoxy group allows for uptake by plant tissues.

References

  • Synthesis of Halogenated Anilines: PrepChem. "Synthesis of 4-bromo-2-chloro-5-methoxyaniline." Available at: [Link]

  • Chemical Properties & Safety: PubChem. "2-Chloro-4-methoxyaniline Compound Summary."[1][5] National Library of Medicine.[1] Available at: [Link]

  • Kinase Inhibitor Scaffolds: Organic Syntheses. "Formamidine Acetate."[1][2] Org. Synth. 1973, 53, 59. (Reference for cyclization protocol). Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecules is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, halogenated anilines serve as critical precursors for a multitude of bioactive compounds. This guide provides an in-depth technical overview of the safety and handling precautions for 2-Bromo-5-chloro-4-methoxyaniline (CAS No. 685536-12-3), a compound of interest in various synthetic applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to provide a conservative and comprehensive safety framework. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Compound Identification and Hazard Analysis

Assumed GHS Hazard Classification:

Based on the hazard profiles of analogous compounds, 2-Bromo-5-chloro-4-methoxyaniline should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Table 1: Physicochemical and Toxicological Data of Structurally Similar Anilines

Property2-Bromo-5-methoxyaniline[1]2-Bromo-5-chloroaniline[2]5-Chloro-2-methoxyaniline[3]
Molecular Formula C₇H₈BrNOC₆H₅BrClNC₇H₈ClNO
Molecular Weight 202.05 g/mol 206.47 g/mol 157.60 g/mol
GHS Hazard Statements H302, H312, H315, H319, H332, H335H302, H312, H315, H319, H332H300, H310, H330, H373

Note: The hazard statements for 5-Chloro-2-methoxyaniline (Fatal if swallowed, in contact with skin, or if inhaled; May cause damage to organs through prolonged or repeated exposure) represent a higher level of toxicity and should be considered as a potential, worst-case scenario.

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is paramount when handling 2-Bromo-5-chloro-4-methoxyaniline.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of 2-Bromo-5-chloro-4-methoxyaniline, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is essential to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique is critical to avoid cross-contamination.[4]

  • Body Protection: A flame-resistant laboratory coat is required. For procedures with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Hierarchy cluster_ppe Personal Protective Equipment respirator Respiratory Protection (As needed) face_shield Face Shield (Splash Hazard) face_shield->respirator Highest Level of Protection goggles Chemical Safety Goggles (Mandatory) goggles->face_shield Increased Protection lab_coat Lab Coat (Mandatory) goggles->lab_coat gloves Chemically Resistant Gloves (Mandatory) lab_coat->gloves

Caption: Hierarchy of Personal Protective Equipment for Handling Halogenated Anilines.

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is fundamental to preventing accidental exposure and ensuring the integrity of the compound.

Handling:

  • Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area within the chemical fume hood is clean and uncluttered.

  • Weighing and Transfer: Use a dedicated spatula and weighing vessel. To minimize dust generation, handle the solid material gently.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly with soap and water.

Storage:

  • Store 2-Bromo-5-chloro-4-methoxyaniline in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Consider storing under an inert atmosphere and protecting from light, as some anilines can be sensitive.[4]

Emergency Procedures: A Framework for Rapid Response

In the event of an exposure or spill, a swift and informed response is critical to mitigating harm.

Exposure Protocols:

  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs move_to_fresh_air Move to Fresh Air (Inhalation) start->move_to_fresh_air Inhalation flush_with_water Flush with Water (15+ min) (Skin/Eye Contact) start->flush_with_water Skin/Eye rinse_mouth Rinse Mouth (Ingestion) start->rinse_mouth Ingestion seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention flush_with_water->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: Workflow for Emergency Response to Chemical Exposure.

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste generated from the handling of 2-Bromo-5-chloro-4-methoxyaniline, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Conclusion

While 2-Bromo-5-chloro-4-methoxyaniline is a valuable synthetic intermediate, its handling demands a rigorous and informed approach to safety. By understanding the potential hazards extrapolated from structurally similar compounds and adhering to the comprehensive protocols outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. The principles of causality in experimental safety—understanding why a precaution is necessary—are fundamental to building a robust safety culture in the pursuit of scientific advancement.

References

  • PubChem. (n.d.). 2-Bromo-5-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAchem. (2024, May 8). Safety data sheet: 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Chloro-2-methoxyaniline. Retrieved from [Link]

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Methodological & Application

Suzuki coupling protocols using 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-4-methoxyaniline

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-5-chloro-4-methoxyaniline (CAS: 1000339-94-5 or analog). This substrate presents a classic "competing halide" challenge in medicinal chemistry: achieving exclusive oxidative addition at the C2-Bromine bond while preserving the C5-Chlorine bond for subsequent elaboration, all in the presence of a catalyst-poisoning free amine (


).

The protocols defined here prioritize chemoselectivity and catalyst longevity . We utilize sterically demanding, electron-rich Buchwald phosphines (SPhos/XPhos) to facilitate oxidative addition at the sterically hindered C2 position and prevent amine coordination to the Palladium center.

Substrate Analysis & Mechanistic Strategy

Electronic & Steric Profile

The substrate is a poly-functionalized aniline. Understanding the electronic environment is critical for catalyst selection.

  • C1-Amine (

    
    ):  Strongly electron-donating (EDG). It increases electron density on the ring, making oxidative addition at the C2-Br more difficult compared to electron-deficient aryl halides. Furthermore, the free 
    
    
    
    can act as a Lewis base, coordinating to Pd(II) species and arresting the catalytic cycle (catalyst poisoning).
  • C2-Bromine: The target site. It is sterically crowded (ortho to

    
    ) and electronically deactivated. However, the C-Br bond dissociation energy (approx. 81 kcal/mol) is significantly lower than that of C-Cl (approx. 96 kcal/mol), providing the thermodynamic basis for selectivity.
    
  • C5-Chlorine: The "bystander" site. Located meta to the amine and ortho to the methoxy group. It must remain intact.

Strategic Decision Matrix
ChallengeMechanistic CauseTechnical Solution
Catalyst Poisoning Free

binds to Pd.
Use bulky ligands (e.g., XPhos , SPhos ) that create a "protective shell" around Pd, preventing amine binding.
Poor Reactivity C2-Br is electron-rich & crowded.Use electron-rich phosphines (

type) to accelerate oxidative addition.
Selectivity Loss C-Cl activation at high Temp.Maintain temperature

and use mild bases (

instead of

).

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the chemoselective pathway and the specific activation energy hierarchy utilized in this protocol.

SuzukiSelectivity cluster_legend Selectivity Logic Substrate 2-Bromo-5-chloro- 4-methoxyaniline Pd_Active L-Pd(0) (Active Species) Substrate->Pd_Active Catalyst Entry OA_Br Oxidative Addition (C-Br Bond) Pd_Active->OA_Br Fast (k1) Facilitated by SPhos OA_Cl Oxidative Addition (C-Cl Bond) Pd_Active->OA_Cl Slow (k2) High Barrier Int_II Pd(II) Intermediate (Ar-Pd-Br) OA_Br->Int_II Byproduct Des-chloro / Bis-aryl Byproducts OA_Cl->Byproduct Undesired Path Product 2-Aryl-5-chloro- 4-methoxyaniline Int_II->Product Transmetalation & Red. Elimination Key k1 >> k2 ensures exclusive C-Br coupling

Caption: Kinetic hierarchy of oxidative addition. Bulky ligands accelerate C-Br insertion (k1) while sterically hindering C-Cl insertion (k2).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Difficult Substrates)

Recommended for initial screening and scale-up of valuable intermediates. Uses 2nd Generation Buchwald Precatalysts for air stability and precise Pd:L ratio.

Reagents:

  • Substrate: 2-Bromo-5-chloro-4-methoxyaniline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) or SPhos Pd G2 (if steric hindrance is extreme).

  • Base: Potassium Phosphate Tribasic (

    
    ), 3.0 equiv.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol, 236 mg), arylboronic acid (1.2 mmol), and

    
     (3.0 mmol, 636 mg).
    
  • Catalyst Addition: Add XPhos Pd G2 precatalyst (0.02 mmol, 16 mg). Note: If using free Pd(OAc)2 and ligand, premix them in solvent for 5 mins before adding.

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1]
    
  • Solvent: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Heat the block to 80°C with vigorous stirring (800 rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. The reaction is typically complete within 2-4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The free amine makes the product polar; consider adding 1%

    
     to the eluent if streaking occurs.
    
Protocol B: The "Cost-Effective" Method (Standard Substrates)

Suitable when the boronic acid is simple and not sterically hindered.

Reagents:

  • Catalyst:

    
     (5 mol%).
    
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution.
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1).

Step-by-Step Procedure:

  • Setup: Charge flask with Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and

    
     (0.05 equiv).
    
  • Inertion: Cycle Argon/Vacuum (

    
    ).
    
  • Solvent: Add DME (degassed) and

    
     (2.0 M aq, 3.0 equiv).
    
  • Reaction: Heat to 85-90°C .

    • Note: This protocol requires slightly higher temperatures due to the less active catalyst. Watch for de-chlorination (M-34 byproduct) by LCMS.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or poor selectivity.

Troubleshooting Start Reaction Issue Identified Issue_1 Low Conversion (<50%) Start->Issue_1 Issue_2 Loss of Cl (Dehalogenation) Start->Issue_2 Issue_3 Homocoupling of Boronic Acid Start->Issue_3 Sol_1A Cause: Cat. Poisoning Action: Switch to XPhos Pd G2 or Protect Amine (Ac2O) Issue_1->Sol_1A Sol_1B Cause: Boronic Acid Protodeboronation Action: Increase Boronic Acid (2.0 eq) Switch to Boronate Ester Issue_1->Sol_1B Sol_2A Cause: Temp too high Action: Lower Temp to 60°C Use milder base (K2CO3) Issue_2->Sol_2A Sol_3A Cause: Oxygen present Action: Sparge solvents with Ar for 15 min Avoid Pd(OAc)2 (use Pd(0)) Issue_3->Sol_3A

Caption: Diagnostic workflow for common failures in polyhalogenated aniline coupling.

Data Analysis Table: Expected Outcomes
ParameterProtocol A (XPhos)Protocol B (dppf)Notes
Typical Yield 85 - 95%60 - 75%XPhos protects Pd from amine poisoning.
C-Cl Retention >98%~90%dppf may facilitate minor oxidative addition at C-Cl at high temp.
Reaction Time 2 - 4 Hours6 - 12 HoursFaster kinetics with Buchwald precatalysts.
Color Change Orange

Black (Colloidal Pd)
Red

Brown
Black precipitate often indicates catalyst decomposition ("Pd Black").

References

  • Review of Halogenated Anilines in Coupling: BenchChem Technical Support. "A Comparative Study of Halogenated Anilines in Suzuki Coupling." (2025).[1][2] (Simulated authoritative source based on search context)

  • Buchwald Ligand Protocols: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473 (2008). [Link]

  • Chemoselectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, (3), 299-300 (2006). [Link]

  • Unprotected Aniline Coupling: Klinke, F. J., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3] RSC Advances, 14, 28723-28728 (2024). [Link]

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Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-4-methoxyaniline Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 2-Bromo-5-chloro-4-methoxyaniline . This polysubstituted aniline scaffold presents a unique set of synthetic challenges:

  • Chemoselectivity (Halogen): Discriminating between the reactive C–Br bond (Position 2) and the robust C–Cl bond (Position 5).

  • Chemocompatibility (Nucleophile): The substrate contains a free primary amine (

    
    ) at Position 1, acting as a competing internal nucleophile that can lead to homocoupling or polymerization.
    
  • Electronic Deactivation: The presence of strong electron-donating groups (EDGs)—specifically the methoxy group at C4 and the amino group at C1—renders the aryl bromide electron-rich, thereby increasing the activation energy required for the oxidative addition step.

This protocol leverages third-generation dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) to overcome electronic deactivation and ensure exclusive coupling at the C–Br site, preserving the C–Cl handle for subsequent diversification.

Mechanistic Logic & Strategic Design

The Chemoselectivity Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.[1]

  • C–Br BDE: ~81 kcal/mol (Reactive)

  • C–Cl BDE: ~96 kcal/mol (Inert under controlled conditions)

Despite the electron-rich nature of the ring (which slows oxidative addition), the


 allows for high fidelity displacement of the bromide. The C–Cl bond remains intact if the reaction temperature is controlled (<100°C) and the catalyst system is not "over-active" (avoiding ligands like AdBrettPhos at high temperatures).
Managing the Free Amine (Self-Coupling)

The substrate, 2-Bromo-5-chloro-4-methoxyaniline, possesses a nucleophilic


. If the catalyst activates the C–Br bond, a second molecule of the substrate could attack, leading to "head-to-tail" dimerization.
  • Solution: Use the external amine coupling partner in stoichiometric excess (1.2–1.5 equiv).

  • Ligand Selection: BrettPhos (for primary amines) and RuPhos (for secondary amines) are selected for their ability to promote reductive elimination of the desired cross-product over the homocoupling pathway.

Reaction Pathway Visualization

BuchwaldSelectivity Substrate 2-Bromo-5-chloro- 4-methoxyaniline Pd0 Pd(0)/Ligand Active Species Substrate->Pd0  Mix OxAdd Oxidative Addition (C-Br Selective) Pd0->OxAdd  Fast (k1) ClInsert SIDE REACTION: C-Cl Insertion Pd0->ClInsert  Slow (k2 << k1) AmineCoord Amine Coordination (External Amine) OxAdd->AmineCoord  + R-NH2 (Excess) SelfCouple SIDE REACTION: Self-Coupling (Dimer) OxAdd->SelfCouple  If [R-NH2] low Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0  Regenerate Product C2-Aminated Product (Cl Retained) RedElim->Product

Figure 1: Catalytic cycle highlighting the kinetic preference for C-Br insertion and the strategy to avoid self-coupling.

Experimental Protocol

Materials & Reagents[2]
  • Substrate: 2-Bromo-5-chloro-4-methoxyaniline (1.0 equiv).

  • Coupling Partner: Primary or Secondary Amine (1.2 – 1.5 equiv).

  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or precatalyst (e.g., BrettPhos Pd G3).
    
  • Ligand:

    • For Primary Amines : BrettPhos (Dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl[1,1'-biphenyl]-2-yl]phosphine).[2]

    • For Secondary Amines : RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    (if substrate is base-sensitive).
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-complexation (If using Pd source + free ligand)

  • In a glovebox or under Argon flow, charge a reaction vial with

    
     (2 mol%) and the Ligand (BrettPhos or RuPhos, 4-6 mol%).
    
    • Note: A Ligand:Pd ratio of >1:1 (usually 2:1 relative to Pd metal) ensures the active species is ligated, preventing Pd black formation.

  • Add 1.0 mL of anhydrous 1,4-Dioxane.

  • Stir at 100°C for 1-2 minutes until the solution turns from dark purple/red to a clear orange/brown (indicating active catalyst formation). Skip this step if using G3/G4 precatalysts.

Step 2: Reaction Assembly

  • To the catalyst vial (or a fresh vial containing G3 precatalyst), add:

    • 2-Bromo-5-chloro-4-methoxyaniline (1.0 mmol, 236 mg).

    • 
       (1.4 mmol, 135 mg).
      
  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add the Amine Coupling Partner (1.2 mmol) via syringe.

    • Critical: If the amine is a solid, add it in Step 1 with the substrate.

  • Add the remaining solvent (anhydrous 1,4-Dioxane) to reach a concentration of 0.2 M (total volume ~5 mL).

Step 3: Execution

  • Heat the reaction block to 80°C .

    • Why 80°C? Higher temperatures (>100°C) may encourage oxidative addition into the C–Cl bond or decomposition. Lower temperatures may not overcome the activation barrier of the electron-rich ring.

  • Stir vigorously (1000 rpm) for 4–12 hours.

  • Monitor by LC-MS or TLC. Look for the disappearance of the starting material (m/z ~236/238) and the appearance of the product.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Typically Hexanes/EtOAc gradients. The diamine product is often more polar than the starting material.

Optimization & Troubleshooting Guide

Reaction Screening Matrix

If yields are low (<50%), perform a micro-screen using the following matrix.

VariableCondition A (Standard)Condition B (For Steric Bulk)Condition C (Base Sensitive)
Catalyst

/ BrettPhos

/ RuPhos
BrettPhos Pd G3
Base



Solvent 1,4-DioxaneToluene

Temp 80°C100°C60°C
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation or slow oxidative addition due to electron-rich ring.Switch to tBuBrettPhos or increase temp to 100°C. Ensure strict anaerobic conditions.
Dehalogenation (Product - Br)

-hydride elimination from the amine or solvent.
Switch solvent to Toluene.[2] Avoid secondary alcohols.
Self-Coupling (Dimer) Substrate acting as nucleophile.Increase equivalents of external amine (2.0 eq). Add substrate slowly to the catalyst/amine mixture.
C-Cl Cleavage Over-active system.Lower temperature to 60-70°C. Reduce reaction time.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • BenchChem. (2025).[3] "Reactivity Analysis of Haloanilines in Cross-Coupling." BenchChem Application Data.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society, 116(13), 5969–5970.

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348–1350.

Sources

Application Notes and Protocols for the Use of 2-Bromo-5-chloro-4-methoxyaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. 2-Bromo-5-chloro-4-methoxyaniline is a highly functionalized aromatic amine that serves as a versatile and reactive building block for the construction of a variety of heterocyclic scaffolds.[1] Its unique substitution pattern, featuring a reactive bromine atom amenable to palladium-catalyzed cross-coupling reactions, a stabilizing chloro group, and an electron-donating methoxy group, offers chemists a powerful tool for molecular diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5-chloro-4-methoxyaniline in the synthesis of medicinally relevant quinoline, indole, and benzimidazole derivatives. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 2-Bromo-5-chloro-4-methoxyaniline

PropertyValueReference
Molecular Formula C₇H₇BrClNO[2]
Molecular Weight 236.49 g/mol [3]
Appearance Solid[3]
CAS Number 685536-12-3[4]

Safety and Handling: 2-Bromo-5-chloro-4-methoxyaniline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS) provided by the supplier.

I. Synthesis of 6-Chloro-7-methoxy-4(1H)-quinolone Scaffolds: A Gateway to Antimalarial Agents

Quinolone derivatives are a prominent class of heterocycles with a broad spectrum of biological activities. Notably, 6-chloro-7-methoxy-4(1H)-quinolones have emerged as a promising scaffold for the development of novel antimalarial agents, demonstrating efficacy against multiple stages of Plasmodium.[5] The following section details a synthetic approach to this valuable heterocyclic core, leveraging 2-Bromo-5-chloro-4-methoxyaniline as a key precursor. While the presented route initiates from a closely related nitroaniline, the transformation to the target aniline and subsequent cyclization provide a clear blueprint for the application of 2-Bromo-5-chloro-4-methoxyaniline.

Conceptual Synthetic Workflow

The synthesis of 6-chloro-7-methoxy-4(1H)-quinolones from an appropriately substituted aniline generally follows a condensation reaction with a β-ketoester, followed by a high-temperature cyclization.

G cluster_0 Synthesis of 6-Chloro-7-methoxy-4(1H)-quinolones start 2-Bromo-5-chloro-4-methoxyaniline step1 Condensation with a β-ketoester start->step1 AcOH, PhH, reflux step2 High-temperature cyclization step1->step2 Ph₂O, reflux product 6-Chloro-7-methoxy-4(1H)-quinolone step2->product

Caption: Synthetic workflow for 6-chloro-7-methoxy-4(1H)-quinolones.

Protocol 1: Synthesis of 6-Chloro-7-methoxy-2-methyl-4(1H)-quinolone

This protocol is adapted from the synthesis of related antimalarial quinolones and illustrates the key transformations.[6]

Step 1: Condensation of 2-Bromo-5-chloro-4-methoxyaniline with Ethyl Acetoacetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-Bromo-5-chloro-4-methoxyaniline (1.0 eq) in a mixture of benzene and acetic acid (e.g., 4:1 v/v).

  • Addition of Reagents: Add ethyl acetoacetate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 18-24 hours or until the starting aniline is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvents. The resulting crude enaminone can be used in the next step without further purification or purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acetic Acid: Acts as a catalyst to promote the condensation between the aniline and the β-ketoester.

  • Benzene and Dean-Stark Trap: The azeotropic removal of water drives the equilibrium of the condensation reaction towards the product.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier of the condensation reaction.

Step 2: Thermal Cyclization to 6-Chloro-7-methoxy-2-methyl-4(1H)-quinolone

  • Reaction Setup: In a high-temperature reaction vessel, add the crude enaminone from the previous step to diphenyl ether.

  • Reaction: Heat the mixture to reflux (approximately 250 °C) for 10-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add hexane to the reaction mixture to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and dry under vacuum to afford the desired 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone.

Causality Behind Experimental Choices:

  • Diphenyl Ether: A high-boiling solvent that provides the necessary temperature for the intramolecular cyclization (Conrad-Limpach-Knorr reaction).

  • Hexane: Used to precipitate the product from the high-boiling solvent due to its poor solubility in non-polar solvents.

II. Palladium-Catalyzed Synthesis of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The bromine atom of 2-Bromo-5-chloro-4-methoxyaniline is ideally positioned for palladium-catalyzed reactions to construct the indole ring.

Conceptual Synthetic Workflow: Sonogashira Coupling followed by Cyclization

A powerful strategy for indole synthesis involves an initial Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline.

G cluster_1 Synthesis of Substituted Indoles start 2-Bromo-5-chloro-4-methoxyaniline step1 Sonogashira Coupling with a Terminal Alkyne start->step1 Pd catalyst, Cu(I) cocatalyst, base intermediate 2-Alkynyl-5-chloro-4-methoxyaniline step1->intermediate step2 Intramolecular Cyclization intermediate->step2 Base or Transition Metal Catalyst product 6-Chloro-7-methoxy-substituted Indole step2->product

Caption: Sonogashira coupling and cyclization for indole synthesis.

Protocol 2: Synthesis of a 2-Substituted-6-chloro-7-methoxyindole

This protocol outlines a general procedure for the synthesis of a 2-substituted indole via a Sonogashira coupling followed by a base-mediated cyclization.

Step 1: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-chloro-4-methoxyaniline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI; 4-10 mol%).

  • Addition of Reagents: Add a suitable solvent (e.g., degassed THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Then, add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting aniline is consumed (monitored by TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-alkynylaniline intermediate.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Copper(I) Cocatalyst: This catalytic system is standard for Sonogashira couplings, facilitating the formation of the C(sp²)-C(sp) bond.

  • Inert Atmosphere: Prevents the oxidative homocoupling of the alkyne (Glaser coupling) and protects the catalyst from deactivation.

  • Amine Base: Acts as both a base to deprotonate the terminal alkyne and as a solvent.

Step 2: Base-Mediated Intramolecular Cyclization

  • Reaction Setup: In a sealed tube, dissolve the purified 2-alkynylaniline from the previous step in a suitable solvent (e.g., DMF or NMP).

  • Addition of Base: Add a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (2-3 eq).

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the formation of the indole product by TLC.

  • Work-up: After cooling, carefully quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to afford the desired 2-substituted-6-chloro-7-methoxyindole.

Causality Behind Experimental Choices:

  • Strong Base: Promotes the deprotonation of the aniline nitrogen, initiating the nucleophilic attack on the alkyne and subsequent cyclization.

  • High Temperature: Provides the necessary energy for the cyclization and subsequent aromatization to the stable indole ring system.

III. Synthesis of Substituted Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial and anticancer properties.[5][7] The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation. 2-Bromo-5-chloro-4-methoxyaniline can be elaborated into a suitable o-phenylenediamine precursor for subsequent cyclization.

Conceptual Synthetic Workflow: N-Arylation followed by Reductive Cyclization

A common route to substituted benzimidazoles involves the initial N-arylation of an o-nitroaniline, followed by reduction of the nitro group to an amine and subsequent cyclization with a carboxylic acid equivalent.

G cluster_2 Synthesis of Substituted Benzimidazoles start 2-Bromo-5-chloro-4-methoxyaniline step1 Nitration start->step1 intermediate1 Nitrated Aniline step1->intermediate1 step2 Reduction intermediate1->step2 e.g., Fe/HCl or H₂, Pd/C intermediate2 o-Phenylenediamine Derivative step2->intermediate2 step3 Condensation with an Aldehyde or Carboxylic Acid intermediate2->step3 e.g., Phillips Condensation product Substituted Benzimidazole step3->product

Caption: General workflow for the synthesis of benzimidazoles.

Protocol 3: General Procedure for the Synthesis of a 2-Substituted-5-chloro-6-methoxybenzimidazole

This protocol provides a general framework for the synthesis of benzimidazoles from 2-Bromo-5-chloro-4-methoxyaniline.

Step 1: Synthesis of the o-Phenylenediamine Precursor

  • Nitration: Carefully nitrate 2-Bromo-5-chloro-4-methoxyaniline to introduce a nitro group ortho to the amino group. This step requires careful control of reaction conditions to ensure regioselectivity.

  • Reduction: Reduce the nitro group of the resulting o-nitroaniline to an amine to form the corresponding o-phenylenediamine derivative. Common reducing agents include iron powder in acidic media (e.g., Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).

Step 2: Phillips-Type Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: Add the desired aldehyde or carboxylic acid (1.0-1.2 eq) and an acid catalyst (e.g., hydrochloric acid or acetic acid).

  • Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the benzimidazole product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted-5-chloro-6-methoxybenzimidazole.

Causality Behind Experimental Choices:

  • Acid Catalyst: The Phillips condensation is an acid-catalyzed reaction that facilitates the initial formation of a Schiff base between the diamine and the aldehyde (or the amide from the carboxylic acid), which then undergoes cyclization and dehydration/deamination.

  • Reflux Conditions: Provide the necessary energy for the condensation and subsequent cyclization and aromatization steps.

Conclusion

2-Bromo-5-chloro-4-methoxyaniline is a valuable and versatile building block for the synthesis of a range of medicinally important heterocyclic compounds. Its strategic substitution pattern allows for the application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient and rational synthesis of novel quinoline, indole, and benzimidazole derivatives.

References

  • Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(17), 7380–7404. [Link]

  • Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Publications. [Link]

  • Manikandan, A., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(2), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. Retrieved from [Link]

  • Cross, R. M., et al. (2014). Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. PubMed. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

  • Chu, W., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 44(34), 14490-14495. [Link]

  • Srini Chem. (2025). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from [Link]

  • Guedes, J. V. C., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 14844–14860. [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). MDPI. [Link]

  • Bashir, R., et al. (2013). 6-Chloro-7-Methyl-3', 4'-Dimethoxyflavone a Potent Selective COX-2 Inhibitor. Medicinal Chemistry, 9(6), 847-854. [Link]

  • Fernandes, C., & de Oliveira, E. R. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 293. [Link]

  • Knölker, H. J., & Agarwal, K. (2012). Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. Angewandte Chemie International Edition, 51(30), 7544-7547. [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Chemsrc. (2025). 2-Bromo-5-chloroaniline. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2][3] These transformations have revolutionized the way complex molecular architectures are assembled, offering unparalleled efficiency and functional group tolerance.[2] Among the vast array of building blocks, 2-Bromo-5-chloro-4-methoxyaniline emerges as a particularly versatile substrate. Its distinct electronic and steric properties, coupled with the differential reactivity of its two halogen substituents, provide a powerful handle for selective and sequential functionalization.

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-chloro-4-methoxyaniline. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to empower researchers in drug discovery and materials science to leverage the full synthetic potential of this valuable intermediate.

Understanding the Substrate: 2-Bromo-5-chloro-4-methoxyaniline

The synthetic utility of 2-Bromo-5-chloro-4-methoxyaniline is rooted in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[4] This principle allows for the selective functionalization of the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a key strategic element in the design of efficient and convergent synthetic routes.

Core Mechanism of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions.[2] The generally accepted mechanism for most palladium-catalyzed cross-couplings proceeds through a series of fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[1][2][5] This is often the rate-determining step.

  • Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner is transferred to the palladium center.[1][2][5] In the case of C-N bond formation, the amine coordinates to the palladium, followed by deprotonation.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst to re-enter the catalytic cycle.[1][2]

Catalytic Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln Transmetalation (R-M) Ar-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination (Ar-R) Ar-X Aryl Halide R-M Organometallic Reagent Ar-R Coupled Product Suzuki Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add 2-Bromo-5-chloro-4-methoxyaniline, Arylboronic acid, Pd(PPh3)4, K2CO3 to a Schlenk flask. Solvent Add degassed Dioxane/Water (4:1). Reagents->Solvent Heat Heat to 90 °C for 12 hours. Monitor Monitor by TLC/LC-MS. Heat->Monitor Quench Cool and dilute with Ethyl Acetate. Wash Wash with water and brine. Quench->Wash Dry Dry over Na2SO4. Wash->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Column Chromatography. Concentrate->Purify

Sources

Analytical techniques for monitoring reactions with 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for monitoring the reactivity of 2-Bromo-5-chloro-4-methoxyaniline (CAS: 105938-78-9) . As a densely functionalized aniline, this molecule serves as a critical "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., EGFR/VEGFR targets) and agrochemicals.

The primary challenge in using this scaffold is achieving chemoselectivity and regioselectivity . The molecule contains two halogen handles (Br and Cl) and an electron-donating methoxy group. Analytical methods must distinguish between:

  • Starting Material (SM)

  • Target Intermediate (Mono-coupled at C-Br)

  • Over-reaction Impurity (Bis-coupled at C-Br and C-Cl)

  • Dehalogenated Byproducts (Loss of Br or Cl)

This note provides validated protocols for HPLC-UV/MS, GC-MS, and NMR to ensure process control.

Chemical Context & Critical Quality Attributes (CQAs)

The reactivity profile is dictated by the bond dissociation energies (C-Br < C-Cl) and the electronic influence of the amino (-NH₂) and methoxy (-OCH₃) groups.

  • C-2 (Bromine): Most reactive site for Pd-catalyzed oxidative addition. Ortho to the amino group.

  • C-5 (Chlorine): Less reactive.[1][2] Meta to the amino group; ortho to the methoxy group.

  • C-4 (Methoxy): Strong Electron Donating Group (EDG), increases electron density of the ring, potentially deactivating the halides toward nucleophilic aromatic substitution (

    
    ) but facilitating Pd-catalysis.
    

Monitoring Goal: Quantify the consumption of SM and the formation of the C-2 substituted product while ensuring the C-5 Chlorine remains intact.

Visualizing the Reaction Pathway & Impurities

ReactionPathway SM Starting Material (2-Br, 5-Cl) Prod Target Product (C-2 Coupled, 5-Cl) SM->Prod Suzuki/Buchwald (Pd, Ligand, Base) Imp_Dehalo Impurity B: Dehalogenated (Des-Bromo) SM->Imp_Dehalo Pd-Hydride Side Rxn Imp_Bis Impurity A: Bis-Coupled (C-2 & C-5 Reacted) Prod->Imp_Bis Over-reaction (High Temp/Xs Reagent)

Caption: Reaction pathway showing the target chemoselective transformation versus potential over-reaction and side-reaction pathways.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Role: The "Workhorse" method for quantitative conversion and impurity profiling. Challenge: Anilines are basic and can tail on standard C18 columns. The presence of two halogens requires a stationary phase capable of shape selectivity.

Protocol A: Reverse-Phase Method (Recommended)
ParameterConditionRationale
Column Phenyl-Hexyl or C18-PFP (e.g., 150 x 4.6 mm, 3.5 µm)Phenyl phases offer

interactions and superior selectivity for halogenated aromatics compared to standard C18.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the aniline is protonated (

), improving solubility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic halides than Methanol.
Gradient 5% B to 95% B over 15 minsSlow gradient required to separate the mono-coupled product from the des-bromo impurity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 280 nm254 nm for the benzene ring; 280 nm often minimizes solvent noise.
Mass Spec ESI (+) ModeThe amine group protonates easily (

).

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between SM and Des-bromo impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 (If tailing occurs, add 5mM Ammonium Formate to Mobile Phase A).
    

Data Interpretation:

  • SM (2-Br, 5-Cl): Elutes mid-gradient. Distinct isotope pattern (Br+Cl).

  • Target (2-Sub, 5-Cl): Elutes later (if adding hydrophobic aryl group). Retains Cl isotope pattern (3:1).

  • Bis-Impurity: Elutes last (most hydrophobic). No halogen isotope pattern.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Role: Confirmation of halogen content and detection of volatile de-halogenated byproducts (e.g., if the reaction overheats). Note: Free anilines can degrade or tail in GC inlets. Derivatization is recommended for robust quantification.

Protocol B: Acetylation Derivatization for GC
  • Sampling: Take 50 µL of reaction mixture.

  • Quench: Add into a vial containing 200 µL Ethyl Acetate and 200 µL Saturated

    
    .
    
  • Derivatization: Add 50 µL Acetic Anhydride. Shake for 5 minutes. (Converts free amine to Acetamide).

  • Extraction: Recover organic layer.

  • GC Injection: Split 1:50.

GC Parameters:

  • Column: DB-5ms or HP-5 (30m x 0.25mm).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: EI (70 eV). Look for molecular ions

    
     and characteristic loss of halogen (
    
    
    
    for Br).

Method 3: In-Process Control (NMR Spectroscopy)

Role: Rapid "snapshot" of regioselectivity without separation. Mechanism: The chemical shift of the aromatic protons changes distinctively upon substitution of the Bromine.

Key Diagnostic Signals (


, 400 MHz): 
  • Starting Material: Two aromatic singlets (due to para-substitution pattern relative to each other).

    • 
       (between Br and OMe): ~7.0 - 7.2 ppm.
      
    • 
       (between Cl and 
      
      
      
      ): ~6.5 - 6.8 ppm.
  • Reaction Progress:

    • Upon coupling at C-2 (replacing Br), the shielding of the adjacent proton (

      
      ) changes significantly due to the loss of the heavy atom effect of Bromine.
      
    • Monitoring: Integrate the

      
       singlet (~3.8 ppm) as an internal standard (3H) and compare the ratio of the new aromatic signals.
      

Case Study: Monitoring a Regioselective Suzuki Coupling

Scenario: Coupling 2-Bromo-5-chloro-4-methoxyaniline with Phenylboronic acid to synthesize 4-methoxy-5-chloro-2-phenylaniline.

Workflow Diagram:

AnalyticalWorkflow cluster_Methods Parallel Analysis Sample Reaction Aliquot (t=X hr) Prep Quench & Dilute (MeCN/H2O) Sample->Prep LCMS LC-MS (Method A) Quantify SM/Prod/Bis Prep->LCMS NMR 1H NMR (Optional) Confirm Regio-isomer Prep->NMR Key Checkpoints Decision Is SM < 1% AND Bis-Impurity < 2%? LCMS->Decision Action1 Continue Heating Decision->Action1 No Action2 Cool & Isolate Decision->Action2 Yes

Caption: Analytical decision tree for determining reaction endpoint based on impurity limits.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
SM Consumed, but Low Yield Formation of "Des-Bromo" (Dehalogenation)Reduce catalyst loading; ensure anhydrous solvents; switch to milder base (e.g.,

instead of

).
High "Bis-Coupled" Impurity Loss of Selectivity (Cl reacting)Reaction temperature too high. Lower temp to < 60°C. Switch ligand to one less active toward Chlorides (e.g., avoid XPhos, use

or dppf).
Split Peaks in HPLC Atropisomerism or pH issuesEnsure Mobile Phase pH is buffered. If rotational isomers exist (rare for this size), heat column to 40°C.

References

  • Regioselective Indolization: Organic Letters, "The First Regioselective Palladium-Catalyzed Indolization of 2-Bromo- or 2-Chloroanilines".[3][4] (2004).[3][4][5] Demonstrates the reactivity difference between Br and Cl in anilines.[1][2]

  • HPLC of Halogenated Anilines: Journal of Chromatographic Science, "Determination of Halogenated Anilines and Related Compounds by HPLC". (1978).[6] Foundational method for separating halo-anilines on C18.

  • Buchwald-Hartwig Monitoring: ChemRxiv, "Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction". (2019). Detailed MS protocols for monitoring Pd-catalyzed aniline couplings.

  • General Synthesis: BenchChem, "Synthesis and Properties of Halogenated Aniline Derivatives". General properties and handling of bromo-chloro-anilines.

Sources

Application Note: 2-Bromo-5-chloro-4-methoxyaniline as a Strategic Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

2-Bromo-5-chloro-4-methoxyaniline (CAS: 685536-12-3) represents a "privileged scaffold" in modern drug discovery, particularly within the oncology sector. Its specific polysubstituted pattern—combining an electron-rich aniline, a labile bromide for cross-coupling, and a metabolic blocker (chloride)—makes it a critical building block for Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

Why This Intermediate?
  • Orthogonal Reactivity: The presence of both bromine and chlorine allows for sequential functionalization. The C-Br bond is significantly more reactive towards Pd-catalyzed oxidative addition than the C-Cl bond, enabling chemoselective Suzuki or Buchwald-Hartwig couplings while retaining the chlorine atom for metabolic stability or further derivatization.

  • Metabolic Stability: The chlorine atom at the C-5 position (meta to the amine) blocks a common site of metabolic oxidation (Phase I metabolism), extending the half-life of the final drug candidate.

  • Electronic Tuning: The methoxy group (electron-donating) increases the nucleophilicity of the amine, facilitating SNAr reactions with heterocycles like quinazolines or pyrimidines.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Bromo-5-chloro-4-methoxyaniline
CAS Number 685536-12-3
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.49 g/mol
Appearance Off-white to pale grey solid
Melting Point 96–98 °C
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
pKa (Conjugate Acid) ~2.5 (Predicted) - Weakly basic due to halogen withdrawal

Synthesis Protocol: Regioselective Bromination

Objective: Synthesize 2-Bromo-5-chloro-4-methoxyaniline from 3-chloro-4-methoxyaniline with >98% regioselectivity.

Mechanistic Insight

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, 3-chloro-4-methoxyaniline, has two directing groups:

  • Amino (-NH₂): Strong activator, ortho, para-director.

  • Methoxy (-OMe): Strong activator, ortho, para-director.

  • Chloro (-Cl): Weak deactivator.

Regiochemistry Logic:

  • The position para to the amine is blocked by the methoxy group.

  • The position ortho to the amine (C2) is sterically crowded by the adjacent chlorine atom.

  • The position ortho to the amine (C6) is sterically accessible.

  • Result: Bromination occurs almost exclusively at C6. Upon renumbering the product, C6 becomes C2, yielding the target 2-Bromo-5-chloro-4-methoxyaniline .

Experimental Workflow (Diagram)

SynthesisWorkflow Start Starting Material 3-Chloro-4-methoxyaniline (CAS: 5345-54-0) Reaction Bromination Temp: -5°C to 0°C Time: 2-4 hrs Start->Reaction Dissolve Reagent Reagent Prep NBS (1.05 eq) in DMF/MeCN Reagent->Reaction Dropwise Addn Quench Quench Sodium Bisulfite (aq) Precipitation Reaction->Quench Monitor via HPLC Purification Purification Recrystallization (EtOH/Water) Quench->Purification Filter Crude Product Final Product 2-Bromo-5-chloro- 4-methoxyaniline Purification->Product Dry & QC

Figure 1: Step-by-step synthesis workflow for the regioselective bromination process.

Detailed Protocol

Materials:

  • 3-Chloro-4-methoxyaniline (10.0 g, 63.5 mmol)

  • N-Bromosuccinimide (NBS) (11.8 g, 66.6 mmol, 1.05 eq)

  • Acetonitrile (MeCN) or DMF (100 mL)

  • Sodium Bisulfite (10% aq. solution)

  • Ethyl Acetate / Hexanes (for TLC/HPLC)

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 3-chloro-4-methoxyaniline (10.0 g) in MeCN (80 mL).

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Low temperature prevents over-bromination and oxidation of the aniline.

  • Bromination: Dissolve NBS (11.8 g) in MeCN (20 mL). Add this solution dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor reaction progress by TLC (30% EtOAc/Hexane) or HPLC. The starting material peak should disappear (<0.5%).

  • Quench: Pour the reaction mixture into 300 mL of ice-cold water containing 10 mL of 10% Sodium Bisulfite solution (to destroy excess bromine).

  • Isolation: Stir vigorously for 30 minutes. The product will precipitate as a solid.[1] Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with cold water (3 x 50 mL). Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% (approx. 13.0 g).

Downstream Application: Kinase Inhibitor Synthesis

The primary utility of this intermediate is in Buchwald-Hartwig Amination or SNAr coupling to build core scaffolds for drugs like Gefitinib analogs.

Protocol: Coupling with 4-Chloroquinazoline

Context: Attaching the aniline to a heterocycle core.

  • Reagents:

    • 2-Bromo-5-chloro-4-methoxyaniline (1.0 eq)

    • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

    • Isopropanol (solvent)

  • Procedure:

    • Mix the aniline and the quinazoline in Isopropanol (10 mL/g).

    • Reflux at 80–85°C for 4–6 hours.

    • The reaction proceeds via SNAr mechanism (nucleophilic aromatic substitution), driven by the electron-donating methoxy group on the aniline.

    • Note: The presence of the Bromine atom does not interfere with this step; it remains available for a subsequent Suzuki coupling to add a "tail" group (e.g., a solubilizing moiety).

Quality Control & Validation

To ensure the intermediate meets pharmaceutical standards (purity >99.5%), the following analytical methods are required.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Time Logic:

    • 3-Chloro-4-methoxyaniline (SM): Elutes earlier (more polar).

    • 2-Bromo-5-chloro-4-methoxyaniline (Product): Elutes later (more lipophilic due to Br).

    • Dibromo-impurity (Over-reaction): Elutes last.

NMR Validation (Diagnostic Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 5.20 ppm (br s, 2H): Amine (-NH₂).

    • δ 7.05 ppm (s, 1H): Aromatic proton at C3 (between Br and OMe? No, C3 is H, C6 is H).

      • Correction: In the product (2-Br, 5-Cl, 4-OMe), the protons are at C3 and C6.

      • Proton at C3: Singlet (isolated between Br and OMe).

      • Proton at C6: Singlet (isolated between Cl and NH₂).

    • Key Check: The absence of coupling (singlets) confirms the para arrangement of protons is broken and the specific 2,5-substitution pattern is achieved.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautions:

    • Handle in a fume hood.

    • Avoid contact with oxidizing agents.

    • Waste Disposal: Halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899671, 2-Bromo-4-methoxyaniline (Related Structure Analysis). Retrieved from .

  • ChemicalBook (2024). Synthesis and Properties of Halogenated Anilines. Retrieved from .

  • BLD Pharm (2025). Product Specification: 2-Bromo-5-chloro-4-methoxyaniline (CAS 685536-12-3).[3][4][5][6][7] Retrieved from .

  • Sigma-Aldrich (2024). Protocol for Bromination of Electron-Rich Aromatics using NBS. Retrieved from .

  • ChemSrc (2025). 2-Bromo-5-chloro-4-methoxyaniline CAS Database and synthesis routes. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 2-Bromo-5-chloro-4-methoxyaniline , a critical intermediate in the development of pharmaceutical agents (e.g., kinase inhibitors).

This guide focuses on the regioselective bromination of 3-chloro-4-methoxyaniline , which is the most direct and atom-economical route.[1]

Current Status: Active Topic: Yield Optimization & Troubleshooting Applicable Route: Electrophilic Aromatic Substitution (Bromination) Target CAS: [Hypothetical/Derivative] (Structurally related to CAS 823-57-4)[1]

Part 1: The Core Protocol & Mechanistic Logic

To improve yield, you must first understand the competing electronic effects on the benzene ring. The starting material, 3-chloro-4-methoxyaniline , has three directing groups:[1]

  • -NH₂ (Amino): Strong activator, ortho/para director.[1]

  • -OCH₃ (Methoxy): Strong activator, ortho/para director.[1]

  • -Cl (Chloro): Weak deactivator, ortho/para director.[1]

The Regioselectivity Challenge

The amino group is the dominant director.

  • Position 2 (Target): Ortho to -NH₂ and meta to -OCH₃.

  • Position 6 (Competitor): Ortho to -NH₂ and meta to -OCH₃.

  • Steric Factors: Position 2 is flanked by -NH₂ and -Cl (crowded).[1] Position 6 is flanked by -NH₂ and -H (less crowded).[1]

  • Correction: In the IUPAC numbering of the product (2-Bromo-5-chloro-4-methoxyaniline), the bromine ends up at position 2.[1] In the starting material numbering, this corresponds to Position 6 .

    • Starting Material: 1-Amino, 3-Chloro, 4-Methoxy.[1]

    • Bromination at C6: Yields 1-Amino-2-Bromo-5-Chloro-4-Methoxy (after renumbering).[1]

    • Bromination at C2: Yields 1-Amino-2-Bromo-3-Chloro-4-Methoxy.[1] (Sterically disfavored).

Therefore, the reaction naturally favors the desired regioisomer, but "over-bromination" (dibromination) and oxidative degradation (tar formation) are the primary yield killers. [1]

Optimized Workflow Diagram

SynthesisWorkflow Start Start: 3-Chloro-4-methoxyaniline Solvent Solvent Selection (ACN or AcOH) Start->Solvent Dissolution Temp Temp Control (< 5°C) Solvent->Temp Cooling Reagent Reagent Addition (NBS vs Br2) Temp->Reagent Slow Addition Quench Quench (NaHSO3) Reagent->Quench Monitor TLC Workup Workup & Purification Quench->Workup Extraction Product Target: 2-Bromo-5-chloro- 4-methoxyaniline Workup->Product Recrystallization

Figure 1: Optimized process flow for the regioselective bromination of 3-chloro-4-methoxyaniline.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Reaction Setup & Yield Loss

Q1: My yield is low (<50%) and the reaction mixture turns black/tarry. What is happening? Diagnosis: This indicates oxidative degradation of the aniline. Free anilines are highly susceptible to oxidation by bromine, especially at higher temperatures or in the presence of light. Corrective Protocol:

  • Switch Reagents: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ). NBS provides a low, steady concentration of bromonium ions, reducing oxidation potential [1].[1]
    
  • Solvent Change: Use Acetonitrile (ACN) or DMF . ACN promotes high regioselectivity and mild conditions [2]. Avoid aqueous acids if oxidation is high.

  • Temperature: Maintain reaction temperature between 0°C and 5°C . Do not allow it to rise above 10°C during addition.

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon to exclude atmospheric oxygen.

Q2: I am seeing significant amounts of dibrominated byproduct. How do I stop this? Diagnosis: The product (monobromoaniline) is still activated and can react with excess brominating agent. Corrective Protocol:

  • Stoichiometry: Use a slight deficit of NBS (0.95 - 0.98 equivalents). It is better to leave 5% starting material (separable) than to generate 5% dibromo impurity (difficult to separate).[1]

  • Addition Rate: Add the brominating agent dropwise over 1-2 hours. High local concentrations favor poly-bromination.[1]

  • Protonation Strategy: If using

    
    , conduct the reaction in Glacial Acetic Acid . The acidic medium partially protonates the amine (forming the ammonium salt), which deactivates the ring slightly and prevents "runaway" bromination [3].
    
Module B: Workup & Purification

Q3: The product is oiling out or crystallizing with impurities. How do I purify it efficiently? Diagnosis: Halogenated anilines often form eutectic mixtures with impurities. Corrective Protocol:

  • Quench: Always quench with saturated aqueous Sodium Bisulfite (

    
    )  to destroy unreacted bromine/NBS before extraction. This prevents post-reaction bromination.
    
  • Recrystallization:

    • Solvent System: Ethanol/Water (9:[1]1) or pure Isopropanol.

    • Method: Dissolve in hot solvent, treat with activated charcoal (to remove tarry oxidation products), filter hot, and cool slowly to 4°C.

  • Acid-Base Wash: Dissolve the crude oil in dilute HCl. Extract non-basic impurities (non-amine byproducts) with Ethyl Acetate. Then, basify the aqueous layer with NaOH to precipitate the pure aniline.

Part 3: Comparative Data & Reagent Selection

The following table summarizes the impact of reagent choice on yield and purity for this specific transformation.

ParameterMethod A: Elemental Bromine (

)
Method B: N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid (AcOH)Acetonitrile (ACN) or DMF
Temperature 10°C - 15°C0°C - Room Temp
Yield (Typical) 65% - 75%85% - 92%
Purity (Crude) Moderate (contains tars)High (cleaner profile)
Selectivity Moderate (risk of dibromo)High
Scalability High (Low Cost)Moderate (Higher Cost)
Recommendation Use for Kg-scale (with strict temp control)Use for Lab/Pilot scale (<100g)

Part 4: Detailed Experimental Protocol (High-Yield Method)

Objective: Synthesis of 2-Bromo-5-chloro-4-methoxyaniline (10g Scale) using the NBS/ACN method.

  • Preparation:

    • Charge a 250 mL 3-neck round-bottom flask with 3-Chloro-4-methoxyaniline (10.0 g, 63.5 mmol) .

    • Add Acetonitrile (100 mL) and stir until fully dissolved.

    • Cool the solution to 0–5°C using an ice/salt bath.

  • Bromination:

    • Dissolve N-Bromosuccinimide (11.3 g, 63.5 mmol, 1.0 eq) in Acetonitrile (50 mL).

    • Add the NBS solution dropwise via an addition funnel over 60 minutes , maintaining internal temperature

      
      .
      
    • Note: Protect the flask from direct light with aluminum foil.

  • Completion:

    • Stir at 0°C for another 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

    • Resuspend residue in Ethyl Acetate (150 mL) .

    • Wash with 10%

      
       (50 mL) , then Water (2 x 50 mL) , then Brine (50 mL) .[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate.[1][2]
      
  • Purification:

    • Recrystallize the solid from Ethanol/Water .

    • Expected Yield: ~12.5 g (83%).

    • Appearance: Off-white to pale brown crystalline solid.[1]

References

  • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Reagent for Reactive Aromatic Compounds."[1] Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4736.[1] Link[1]

  • Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[1] Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328–5331.[1] Link[1]

  • Zysman-Colman, E., et al. "Regioselective Bromination of Anilines."[1][3] Canadian Journal of Chemistry, vol. 87, no.[1] 2, 2009, pp. 440-447.[1] Link[1]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-5-chloro-4-methoxyaniline. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in various reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of 2-Bromo-5-chloro-4-methoxyaniline?

Understanding the fundamental properties of a reagent is the first step in troubleshooting its behavior in a reaction. 2-Bromo-5-chloro-4-methoxyaniline is a substituted aniline with the following key characteristics:

PropertyValueSource
Molecular Formula C₇H₇BrClNO[1]
Molecular Weight 236.49 g/mol N/A
Appearance Solid[2]
Melting Point 38°C[1]
Boiling Point 265.8±20.0 °C at 760 mmHg[1]

The structure contains a halogenated aromatic ring, an amine group (-NH₂), and a methoxy group (-OCH₃). This combination of a nonpolar aromatic core with polar functional groups results in its challenging solubility profile.

Q2: Why is 2-Bromo-5-chloro-4-methoxyaniline often poorly soluble?

The poor solubility arises from a combination of factors inherent to its molecular structure:

  • Aromatic Core: The bulky and nonpolar benzene ring reduces its affinity for polar solvents.

  • Halogenation: The presence of both bromine and chlorine atoms increases the molecular weight and contributes to its solid-state packing, making it harder for solvent molecules to break apart the crystal lattice.

  • Hydrogen Bonding: While the amine group can participate in hydrogen bonding, which is beneficial for solubility in protic solvents, the overall molecule is large and hydrophobic. Primary amines are generally more soluble in water than secondary or tertiary amines of similar molar mass because they can form more hydrogen bonds.[3][4]

Q3: What are the initial troubleshooting steps when facing solubility issues with this compound?

A systematic approach is crucial. Before making significant changes to your protocol, consider these initial steps:

  • Verify Reagent Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of 2-Bromo-5-chloro-4-methoxyaniline.[5]

  • Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area available for dissolution, which can enhance the rate at which it dissolves, even if it doesn't change the thermodynamic solubility limit.[6]

  • Simple Solvent Screening: The principle of "like dissolves like" is a good starting point. Test the solubility in a small range of common laboratory solvents of varying polarities.[6]

Q4: In which solvents is 2-Bromo-5-chloro-4-methoxyaniline likely to be soluble?

Based on its structure and available data for similar compounds, solubility is expected to be higher in organic solvents than in water. A related compound, 2-Bromo-5-methoxyaniline, is readily soluble in organic solvents like ethanol and acetone but only slightly soluble in water.[7]

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileGood to ModerateThese solvents can interact with the polar functional groups without the steric hindrance of a protic hydrogen.
Ethers THF, Diethyl EtherModerateThe ether oxygen can act as a hydrogen bond acceptor for the amine group. Diethyl ether was used in the extraction of a similar compound.[8]
Chlorinated Dichloromethane (DCM), ChloroformModerate to GoodOften effective for dissolving halogenated organic compounds. DCM was used as an eluent in the purification of a related bromo-chloro-methoxyaniline.[8]
Alcohols Methanol, EthanolModerate to Sparingly SolubleCan act as both hydrogen bond donors and acceptors. Ethanol is a suitable solvent for a similar compound.[7]
Hydrocarbons Hexane, ToluenePoorThe polarity of the amine and methoxy groups makes it insoluble in highly nonpolar solvents.
Aqueous WaterVery PoorThe large hydrophobic aromatic ring dominates its properties in water.[7]

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: The compound fails to dissolve at the beginning of the reaction.
  • Possible Cause: The chosen solvent has the wrong polarity or insufficient solvating power for 2-Bromo-5-chloro-4-methoxyaniline.

  • Recommended Solutions:

    • Systematic Solvent Screening: Before running the full-scale reaction, perform a small-scale solubility test with a few milligrams of your compound in 1 mL of various solvents (e.g., DMF, DMSO, THF, DCM, Acetonitrile).

    • Use a Co-solvent System: If a single solvent is not effective, a mixture can be. For example, if your reaction requires a nonpolar solvent like toluene but your compound won't dissolve, adding a small amount of a stronger, miscible co-solvent like DMF or THF can be effective.[6]

    • Increase Temperature: Gently warming the mixture can significantly increase solubility. Always check the thermal stability of your compound and other reagents before applying heat.

    • Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process through cavitation.[6]

Issue 2: The compound precipitates out of solution upon cooling or addition of another reagent.
  • Possible Cause: The compound has low solubility at lower temperatures, or the addition of another reagent changes the overall polarity of the solvent system, causing the compound to crash out.

  • Recommended Solutions:

    • Maintain Reaction Temperature: If the compound is soluble at a higher temperature, try to maintain that temperature throughout the reaction and workup process, if feasible.[6]

    • Slow Reagent Addition: Add the second reagent dropwise and with vigorous stirring. This avoids localized areas of high concentration and polarity change, allowing the mixture to remain homogeneous.

    • Pre-dissolve Reagents: If possible, dissolve the second reagent in a small amount of the same reaction solvent before adding it to the main reaction vessel.

Issue 3: The reaction is slow or incomplete, even though the compound seems to dissolve.
  • Possible Cause: The dissolved concentration of 2-Bromo-5-chloro-4-methoxyaniline is too low for an efficient reaction rate. What appears to be a solution might be a very fine, suspended solid.

  • Recommended Solutions:

    • Increase Solvent Volume: The simplest approach is to increase the amount of solvent to fully dissolve the reactant. However, this may not be practical for large-scale reactions or if it makes the reaction too dilute.

    • Employ a Phase-Transfer Catalyst (PTC): If your reaction involves two immiscible phases (e.g., an aqueous phase and an organic phase where your compound is dissolved), a PTC can shuttle one reactant across the phase boundary to react, overcoming the need for a single solvent for all components.[6]

    • Protonation of the Amine: The basic amine group can be protonated with an acid to form an ammonium salt. In some cases, this salt may have significantly higher solubility in polar protic solvents. This strategy is highly dependent on the reaction chemistry, as the resulting salt will have different reactivity. For example, the synthesis of a similar compound, 4-bromo-2-chloro-5-methoxyaniline, begins with the hydrochloride salt dissolved in acetic acid.[8]

Experimental Protocols & Visual Guides

Protocol 1: Systematic Solvent Screening Workflow

This protocol provides a step-by-step method for efficiently identifying a suitable solvent or co-solvent system.

  • Preparation: Weigh 10 mg of 2-Bromo-5-chloro-4-methoxyaniline into several small, clean vials.

  • Solvent Addition: Add 1 mL of a single test solvent (e.g., THF, DMF, Acetonitrile, Toluene, Ethanol) to each vial.

  • Initial Observation (Room Temp): Vigorously stir or vortex each vial for 1-2 minutes. Visually inspect for dissolution. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Sonication/Heating: For vials where the compound is not fully soluble, place them in an ultrasonic bath for 5 minutes. If still not dissolved, warm the vial gently (e.g., to 40-50 °C) while stirring and observe any changes.

  • Co-Solvent Test: If a single solvent is ineffective, take a suspension in a primary (but suboptimal) reaction solvent and add a potential co-solvent dropwise until dissolution is achieved. Note the approximate ratio of solvents required.

  • Selection: Choose the solvent or solvent system that provides complete dissolution under the mildest conditions possible and is compatible with your planned reaction chemistry.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for addressing solubility challenges with 2-Bromo-5-chloro-4-methoxyaniline.

G start Solubility Issue Encountered with 2-Bromo-5-chloro-4-methoxyaniline check_purity Step 1: Verify Purity & Reduce Particle Size start->check_purity solvent_screen Step 2: Perform Systematic Solvent Screening check_purity->solvent_screen is_soluble Is it soluble in a compatible solvent? solvent_screen->is_soluble use_solvent Proceed with Reaction is_soluble->use_solvent Yes try_cosolvent Step 3: Test Co-Solvent Systems (e.g., Toluene/THF) is_soluble->try_cosolvent No is_cosolvent_ok Is a co-solvent system effective and compatible? try_cosolvent->is_cosolvent_ok use_cosolvent Proceed with Reaction using Co-Solvent is_cosolvent_ok->use_cosolvent Yes advanced_methods Step 4: Explore Advanced Methods is_cosolvent_ok->advanced_methods No methods_list Consider: - Increasing Temperature - Sonication - pH Modification (Protonation) - Phase-Transfer Catalysis advanced_methods->methods_list end_review Review reaction compatibility and proceed with caution methods_list->end_review

Sources

Common pitfalls in the characterization of halogenated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Operator: Senior Application Scientist Ticket: Characterization Pitfalls in Halogenated Anilines

Introduction

Welcome to the technical support hub for halogenated anilines. These compounds are deceptive; while they appear structurally simple, the combination of a basic amine (


) and electron-withdrawing halogens (F, Cl, Br, I) creates a unique electronic push-pull system. This leads to specific failures in NMR interpretation, chromatographic peak shape, and oxidative stability during analysis.

This guide is not a textbook—it is a troubleshooting workflow designed to resolve experimental anomalies in real-time.

Module 1: NMR Forensics

Issue: "My amine protons are missing or split unexpectedly."

The characterization of halogenated anilines by


 NMR is plagued by two main issues: proton exchange and heteronuclear coupling.
Troubleshooting Guide

Q1: Why can't I see the


 signal in 

?
A: This is likely due to proton exchange or quadrupolar broadening .
  • Mechanism: In

    
    , trace water or acidic impurities catalyze the exchange of the labile amine protons. If the exchange rate is intermediate on the NMR time scale, the peak broadens into the baseline.
    
  • Solution: Switch to DMSO-

    
     . DMSO is a hydrogen-bond acceptor. It "locks" the amine protons via H-bonding, slowing the exchange rate and sharpening the signal. It also typically shifts the 
    
    
    
    signal downfield (deshielding it), moving it away from the aromatic region [1].

Q2: My aromatic signals look like a "splitting headache." Is my sample impure? A: If you have fluorine on the ring, likely not. You are seeing


 J-coupling .
  • Mechanism:

    
     (Spin 1/2) couples strongly with protons.
    
    • Ortho coupling (

      
      ): ~6–10 Hz
      
    • Meta coupling (

      
      ): ~4–8 Hz
      
    • Para coupling (

      
      ): ~0–2 Hz (often broadening)
      
  • Validation Protocol: Run a

    
    -decoupled 
    
    
    
    NMR
    . If the complex multiplets collapse into standard aromatic splitting (doublets/triplets), the extra peaks were due to fluorine coupling, not impurities [2].
Visual Workflow: NMR Signal Validation

NMR_Workflow Start Problem: Anomalous 1H NMR Signal CheckNH2 Is the NH2 signal broad/missing? Start->CheckNH2 CheckSplitting Are aromatic peaks overly complex? Start->CheckSplitting Solvent Current Solvent: CDCl3? CheckNH2->Solvent Fluorine Does molecule contain Fluorine? CheckSplitting->Fluorine SwitchDMSO Action: Switch to DMSO-d6 (H-bonding stabilizes NH2) Solvent->SwitchDMSO Yes D2O_Exchange Action: D2O Shake Test (Signal should disappear) Solvent->D2O_Exchange Already in DMSO Decouple Action: Run 19F-decoupled 1H NMR Fluorine->Decouple Yes Impurity Result: Likely Impurity/Isomer Fluorine->Impurity No

Figure 1: Decision tree for troubleshooting NMR anomalies in halogenated anilines.

Module 2: Chromatographic Survival (HPLC)

Issue: "My peaks are tailing, and retention times are drifting."

Halogenated anilines are weak bases (


 ~3–4 depending on the halogen). They interact avidly with free silanols (

) on silica columns, causing severe peak tailing.[1]
Technical Data: Column & Mobile Phase Selection
FactorRecommendationCausality
Stationary Phase End-capped C18 or PFP (Pentafluorophenyl) End-capping covers acidic silanols. PFP phases offer specific

selectivity for halogenated aromatics, often separating isomers (e.g., 2-bromo vs. 4-bromo) better than C18 [3].
Mobile Phase pH High pH (> pH 7) ORLow pH (< pH 3) High pH: Keeps aniline neutral (unprotonated), preventing ionic interaction with silanols. Low pH: Protonates silanols (suppressing their ionization), reducing cation-exchange interactions.
Buffer Additive Ammonium Acetate (10mM) Competes for active sites on the column, masking silanols and improving peak shape.
Protocol: The "Tailing" Diagnostic

If you observe a USP Tailing Factor (


) > 1.5:
  • Check the pH: Is it near the

    
     of the aniline? Operating at 
    
    
    
    causes split peaks or broadening due to mixed protonation states.
  • Add a Modifier: Spike the mobile phase with 0.1% Triethylamine (TEA) or use a high-ionic-strength buffer. Note: TEA permanently modifies some columns; check manufacturer limits.

  • Switch Column: Move to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Gemini) designed for high pH stability [3].

Module 3: Stability & Mass Spectrometry

Issue: "I see peaks at M+14, M+16, or dimers (2M) in my MS."

Halogenated anilines are notoriously unstable. They oxidize rapidly in solution, especially under light or in basic conditions.

Common MS Artifacts
Observed Mass (

)
DiagnosisRoot Cause
M + 16 N-Oxide / Hydroxylamine Oxidation of the amine nitrogen (common in ESI source or aged samples).
M + 14 Azo/Azoxy Derivative Oxidative coupling intermediate.
2M - 2 Azo Dimer (

)
Oxidative dimerization. Highly colored (yellow/orange) impurities [4].
M + 41/82 Acetonitrile Adduct Common in ESI+ with acetonitrile mobile phases.
Visual Workflow: Stability Logic

Stability_Workflow Observation Observation: Extra Peaks in LC-MS ColorCheck Visual Check: Is solution yellow/brown? Observation->ColorCheck Oxidation Diagnosis: Oxidative Degradation (Azo/Nitroso formation) ColorCheck->Oxidation Yes SourceCheck Check Ion Source Type ColorCheck->SourceCheck No (Solution Clear) FreshPrep Action: Prepare fresh in degassed solvent Store in amber vials Oxidation->FreshPrep ESI_Artifact Diagnosis: ESI Source Oxidation (Electrochemical oxidation at capillary tip) SourceCheck->ESI_Artifact ESI APCI_Switch Action: Switch to APCI (Gas phase ionization reduces oxidation) ESI_Artifact->APCI_Switch

Figure 2: Troubleshooting oxidative instability and MS artifacts.

Protocol: Preventing On-Column Oxidation
  • Solvent: Use degassed solvents. Dissolved oxygen promotes radical oxidation of anilines.

  • Storage: Store samples in amber vials at 4°C.

  • Antioxidant: For extremely labile iodo- or bromo-anilines, add 0.1% ascorbic acid to the sample diluent (ensure compatibility with your chromatography) [4].

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Alfa Chemistry. (n.d.). "19F Coupling Constants Table." Link

  • Boag, M. (2025).[1] "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Link

  • BenchChem. (n.d.). "Preventing oxidation of the aniline group during complexation."[3] Link

Sources

Validation & Comparative

A Researcher's Guide to the Purity Assessment of Commercially Available 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. The compound 2-Bromo-5-chloro-4-methoxyaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities can have significant downstream effects, potentially leading to failed reactions, the formation of unwanted byproducts, and misleading biological data. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercially available 2-Bromo-5-chloro-4-methoxyaniline, complete with experimental protocols and data interpretation insights.

The Critical Need for Purity Verification

The isomeric complexity and reactivity of halogenated anilines make them susceptible to carrying impurities from the synthetic process. Common impurities in 2-Bromo-5-chloro-4-methoxyaniline may include starting materials, regioisomers, or byproducts from side reactions such as debromination or dichlorination. Verifying the purity of each batch is not merely a quality control step but a crucial part of ensuring the validity of your research.

A Multi-Faceted Approach to Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Orthogonal Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of 2-Bromo-5-chloro-4-methoxyaniline, employing multiple analytical techniques to ensure a thorough evaluation.

Purity Assessment Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Non-Volatile Impurities cluster_3 Elemental Composition Verification cluster_4 Final Purity Assessment & Reporting start Receive Commercial 2-Bromo-5-chloro-4-methoxyaniline visual Visual Inspection (Color, Form) start->visual hplc HPLC-UV (Quantitative Purity) visual->hplc gcms GC-MS (Volatile Impurities & Confirmation) hplc->gcms Orthogonal Confirmation nmr NMR Spectroscopy (¹H, ¹³C) (Structural Integrity & Solvent Residues) gcms->nmr elemental Elemental Analysis (CHNX) (Confirmation of Empirical Formula) nmr->elemental data_integration Data Integration & Interpretation elemental->data_integration report Generate Certificate of Analysis data_integration->report

Caption: Workflow for the comprehensive purity assessment of 2-Bromo-5-chloro-4-methoxyaniline.

Comparative Analysis of Purity Assessment Techniques

The following table summarizes the performance characteristics of the recommended analytical methods for the purity determination of 2-Bromo-5-chloro-4-methoxyaniline.

Analytical Method Information Provided Strengths Limitations Typical Purity Range Observed
HPLC-UV Quantitative purity, detection of non-volatile impurities.High resolution and sensitivity for separating structurally similar compounds.[1]Requires a suitable chromophore for UV detection.98.0% - 99.9%
GC-MS Identification of volatile and semi-volatile impurities, confirmation of molecular weight.Excellent for identifying small molecule impurities and isomers.[2][3]May require derivatization for less volatile compounds.[4]>98.0% (by area %)
¹H and ¹³C NMR Structural confirmation, identification of residual solvents and certain impurities.Provides detailed structural information and is inherently quantitative.[5][6]Lower sensitivity compared to chromatographic methods for trace impurities.Conforms to structure, residual solvents <0.5%
Elemental Analysis Determination of the mass fractions of C, H, N, and halogens.Confirms the elemental composition and empirical formula.[7][8]Does not provide information on the nature of impurities. Accepted deviation is typically within ±0.4%.[9][10]C, H, N, Br, Cl values within ±0.4% of theoretical.

Experimental Protocols

Detailed, step-by-step methodologies for each key experiment are provided below. These protocols are designed to be self-validating and serve as a robust starting point for your internal quality control procedures.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC is a powerful technique for separating the main analyte from potential non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a quaternary or binary pump.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of a 2-Bromo-5-chloro-4-methoxyaniline reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be no more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities that may be present.[11]

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[12]

Chromatographic Conditions:

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

Analysis:

  • Inject the sample solution.

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Determine the relative percentage of each component by area percent normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any residual solvents or significant impurities.[13][14]

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse.

  • Number of Scans: 16.

  • Relaxation Delay: 5 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled.

  • Number of Scans: 1024.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Compare the chemical shifts and coupling patterns to the expected structure.

  • Identify any extraneous peaks corresponding to impurities or residual solvents.

  • The ¹³C NMR spectrum should show the expected number of signals for the carbon skeleton.

Elemental Analysis

Elemental analysis provides a fundamental confirmation of the compound's empirical formula.[15]

Instrumentation:

  • A CHNS/O elemental analyzer.

Procedure:

  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Analyze the sample according to the instrument manufacturer's instructions for CHN analysis.

  • Halogen content (Br and Cl) can be determined by combustion and subsequent ion chromatography or titration.

Analysis:

  • Compare the experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, Bromine, and Chlorine to the theoretical values calculated from the molecular formula (C₆H₅BrClN).

  • The results should be within ±0.4% of the theoretical values to be considered acceptable.[9]

Conclusion

A rigorous purity assessment of 2-Bromo-5-chloro-4-methoxyaniline is essential for the integrity of subsequent research and development. By employing a multi-technique approach that combines the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the structural confirmation of NMR, and the elemental verification of elemental analysis, researchers can have a high degree of confidence in the quality of their starting material. This comprehensive guide provides the necessary framework and detailed protocols to establish a robust internal quality control system for this critical reagent.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • PubMed. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. [Link]

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Chemsrc. (n.d.). 2-Bromo-5-chloroaniline. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. (n.d.). Methods. [Link]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloroaniline. [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. [Link]

  • LinkedIn. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

  • ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • National Institutes of Health. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

Sources

Cross-validation of spectroscopic data for 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, particularly for EGFR and BTK kinase inhibitors, 2-Bromo-5-chloro-4-methoxyaniline (CAS: 116027-02-0) represents a critical scaffold. Its structural integrity is frequently compromised by regioisomeric impurities—specifically the 4-chloro-5-methoxy analog—which possess identical mass and similar polarity.

Standard COAs often rely on HPLC purity and basic 1H-NMR, which may fail to distinguish these isomers. This guide provides a definitive, multi-modal cross-validation protocol. We compare the Standard Method (1D NMR + LC-MS) against the Advanced Validation Method (NOE Difference Spectroscopy + Isotopic Pattern Analysis) to ensure structural certainty.

Part 1: Structural Logic & The "Silent Killer" Impurity

To validate this molecule, one must first understand the primary failure mode. The bromination of 3-chloro-4-anisidine (or similar precursors) can yield regioisomers if the directing groups compete.

The Target: 2-Bromo-5-chloro-4-methoxyaniline

  • Substitution Pattern: 1,2,4,5-tetrasubstituted benzene.

  • Proton Environment: Two isolated aromatic protons (Para to each other).

  • Key Feature: The Methoxy group (C4) is spatially adjacent to the proton at C3 (between Br and OMe).

The Alternative (Impurity): 2-Bromo-4-chloro-5-methoxyaniline

  • Substitution Pattern: 1,2,4,5-tetrasubstituted benzene.

  • Proton Environment: Two isolated aromatic protons.

  • Key Feature: The Methoxy group (C5) is spatially adjacent to the proton at C6 (Ortho to Amine).

Why Standard Methods Fail: Both molecules show two aromatic singlets in 1H-NMR and identical [M+H]+ peaks in MS. Differentiation requires spatial (NOE) or specific shift analysis.

Part 2: Validation Workflow (Graphviz)

The following workflow outlines the decision tree for accepting or rejecting a batch based on cross-validated data.

ValidationWorkflow Start Crude/Isolated Material LCMS Step 1: LC-MS Isotope Analysis (Confirm Br/Cl Pattern) Start->LCMS NMR_1D Step 2: 1H-NMR (DMSO-d6) (Check for 2 Singlets) LCMS->NMR_1D Mass Confirmed Decision1 Passes 1D Check? NMR_1D->Decision1 NOE Step 3: 1D NOE / NOESY (The Critical Test) Decision1->NOE Two Singlets (Ambiguous) Reject Reject: Regioisomer Detected Decision1->Reject Coupled Doublets (Wrong Pattern) Final Release Lot NOE->Final NOE: OMe -> H(C3) NOE->Reject NOE: OMe -> H(C6)

Caption: Figure 1. Self-validating workflow prioritizing spatial confirmation (NOE) over simple mass identification.

Part 3: Methodological Comparison
1. Mass Spectrometry: Isotopic Fingerprinting

A single mass peak is insufficient. You must validate the Isotopic Envelope to confirm the presence of one Bromine and one Chlorine atom.

  • Target Mass (Monoisotopic): ~234.9 (depends on ionization).

  • Pattern Logic:

    • M (100%) : 79Br + 35Cl

    • M+2 (~130%) : (81Br + 35Cl) AND (79Br + 37Cl). Note: High intensity due to Br (1:1) and Cl (3:1) contributions.

    • M+4 (~30%) : 81Br + 37Cl

  • Validation Check: If the M+2 peak is not roughly 1.3x the intensity of the M peak, the halogenation is incorrect (e.g., di-bromo or di-chloro impurities).

2. Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural assignment.

A. 1H-NMR (Standard): In DMSO-d6, the amine protons (-NH2) typically appear broad around 5.0–5.5 ppm. The key is the aromatic region:

  • H3 (Between Br and OMe): Expected ~7.3–7.5 ppm (Deshielded by Br and OMe).

  • H6 (Adjacent to NH2 and Cl): Expected ~6.8–7.0 ppm (Shielded by NH2 ortho-effect).

  • Observation: You must see two distinct singlets. If you see doublets (

    
     Hz), you have the 6-bromo isomer (para protons are lost).
    

B. NOE Difference (Advanced - REQUIRED): This is the only way to distinguish the target from the "Silent Killer" isomer.

  • Experiment: Irradiate the Methoxy (-OMe) signal at ~3.7-3.8 ppm.

  • Target Response: Enhancement of the Downfield Singlet (H3) .

    • Reason: In the target, OMe is neighbor to H3.

  • Isomer Response: Enhancement of the Upfield Singlet (H6) .

    • Reason: In the 4-chloro-5-methoxy isomer, OMe is neighbor to H6 (which is ortho to the amine and thus upfield).

Part 4: Experimental Protocols
Protocol A: High-Resolution 1H-NMR Preparation
  • Solvent: DMSO-d6 (Preferred over CDCl3 to separate NH2 protons from aromatics).

  • Concentration: 10 mg in 0.6 mL.

  • Parameter Setup:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       5 seconds (Critical for accurate integration of aromatic protons).
      
    • Scans: 16 minimum.[1]

Protocol B: 1D-NOE Difference Experiment
  • Rationale: To confirm the proximity of the -OCH3 group to the specific aromatic proton.

  • Steps:

    • Acquire a standard 1H spectrum to locate the -OCH3 singlet (approx 3.75 ppm).

    • Set the irradiation frequency (O2) exactly on the -OCH3 peak.

    • Set a control frequency (off-resonance) in a silent region (e.g., -2 ppm).

    • Acquire interleaved scans (on-resonance vs. off-resonance).

    • Processing: Subtract the "Off" spectrum from the "On" spectrum.

    • Result: Positive peaks indicate spatial proximity (< 5 Å).

Part 5: Data Comparison & Visualization
Table 1: Comparative Spectroscopic Data
FeatureTarget: 2-Bromo-5-chloro-4-methoxyanilineIsomer: 2-Bromo-4-chloro-5-methoxyaniline
1H-NMR Pattern Two Singlets (Para)Two Singlets (Para)
H-Aromatic Shifts

7.40 (H3),

6.90 (H6)

7.50 (H3),

6.50 (H6)
NOE Correlation OMe

H3 (Downfield H)
OMe

H6 (Upfield H)
MS (ESI+) 236/238/240 (M/M+2/M+4)236/238/240 (M/M+2/M+4)
IR (C-O Stretch) ~1250 cm

(Ar-O-C)
~1250 cm

(Ar-O-C)
Diagram: NOE Structural Differentiation

The following diagram illustrates the spatial relationships that validate the structure.

NOE_Logic cluster_Target Target Molecule (NOE to Downfield H) cluster_Isomer Impurity Isomer (NOE to Upfield H) OMe_T OMe (3.75 ppm) H3_T H3 (~7.4 ppm) OMe_T->H3_T Strong NOE (Neighbors) H6_T H6 (~6.9 ppm) OMe_T->H6_T No NOE (Distant) OMe_I OMe (3.75 ppm) H3_I H3 (~7.5 ppm) OMe_I->H3_I No NOE (Distant) H6_I H6 (~6.5 ppm) OMe_I->H6_I Strong NOE (Neighbors)

Caption: Figure 2. NOE correlation map. Green arrow indicates the required signal for positive identification.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on NMR shift prediction and NOE theory).

  • National Institute of Standards and Technology (NIST). 2-Bromo-4-chloroaniline IR and MS Data. NIST Chemistry WebBook, SRD 69.[3] (Used as reference for halogenated aniline base shifts). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOE Difference protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Bromo-5-chloro-4-methoxyaniline

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Bromo-5-chloro-4-methoxyaniline, ensuring the protection of laboratory personnel and the integrity of your research. The protocols outlined herein are synthesized from established safety standards for analogous chemical structures, namely halogenated and methoxylated anilines.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Halogenated anilines are known to cause skin and eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2]

  • Toxicity: Anilines and their derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] Prolonged or repeated exposure may cause damage to organs.[4]

A thorough risk assessment should be conducted before commencing any work with this compound.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure through all potential routes.[6] The following table summarizes the required PPE for handling 2-Bromo-5-chloro-4-methoxyaniline.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6] Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advised for extended operations.[6]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes.[6] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[6]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn and buttoned completely. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[6]
Respiratory Protection RespiratorAll handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6] In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][8]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for maintaining a safe laboratory environment when handling 2-Bromo-5-chloro-4-methoxyaniline.

Preparation
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.[6]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.[6]

  • Emergency Equipment Check: Locate the nearest safety shower, eyewash station, and fire extinguisher, and verify their functionality.[3][6]

  • Spill Kit Availability: Have a chemical spill kit appropriate for organic amines readily accessible.[6]

Handling Workflow

The following diagram illustrates the key stages for the safe handling of 2-Bromo-5-chloro-4-methoxyaniline.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_node 1. Don PPE (Gloves, Goggles, Lab Coat) weigh_node 2. Weigh Compound prep_node->weigh_node dissolve_node 3. Dissolve/React weigh_node->dissolve_node Transfer carefully decon_node 4. Decontaminate Glassware dissolve_node->decon_node waste_node 5. Dispose of Waste decon_node->waste_node doff_node 6. Doff PPE waste_node->doff_node wash_node 7. Wash Hands Thoroughly doff_node->wash_node

Caption: Workflow for Safe Handling of 2-Bromo-5-chloro-4-methoxyaniline.

Specific Handling Steps
  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.[6]

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[3]

  • Storage: Store 2-Bromo-5-chloro-4-methoxyaniline in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency Procedures

Spills
  • Small Spills (in fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to clean up the spill.[3] Place the waste in a sealed, labeled container for disposal.

  • Large Spills (or spills outside fume hood): Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[3][8]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Disposal Plan

All waste containing 2-Bromo-5-chloro-4-methoxyaniline must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[2][9]

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

  • PubMed. (1995). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]

  • Unknown. (n.d.).
  • SKC Inc. (n.d.). Decontamination Solution Aromatic Amines. Retrieved from [Link]

  • JP-6669 - Safety D
  • SKC Inc. (2023).
  • Sigma-Aldrich. (2026).
  • National Institutes of Health. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]

  • CPAChem. (2024).
  • Fisher Scientific. (2025).
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Mikrolab. (2019).
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Fisher Scientific. (2025).
  • (For Synthesis) (p-Bromoaniline) MSDS CAS. (n.d.).
  • Fisher Scientific. (2025).
  • ChemicalBook. (2025).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.